molecular formula C12H9N3 B097590 2-Phenylimidazo[1,2-a]pyrimidine CAS No. 15764-47-3

2-Phenylimidazo[1,2-a]pyrimidine

Katalognummer: B097590
CAS-Nummer: 15764-47-3
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: ONYRUSCZUWEZDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Phenylimidazo[1,2-a]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYRUSCZUWEZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276829
Record name 2-phenylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15764-47-3
Record name 2-phenylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenylimidazo[1,2-a]pyrimidine: Discovery, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of the 2-phenylimidazo[1,2-a]pyrimidine scaffold.

Technical Guide for Drug Development Professionals

Executive Summary: The "Privileged Scaffold"

In medicinal chemistry, This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a bridgehead nitrogen atom shared between a pyrimidine and an imidazole ring, this fused heterocycle serves as a bioisostere for purines.[1]

Its structural rigidity, combined with specific hydrogen-bonding vectors, has made it a cornerstone in the development of anxiolytics (GABA-A receptor modulators), antivirals, and oncology therapeutics. This guide explores the historical evolution of its synthesis from early 20th-century condensation reactions to modern, green chemistry approaches.

Historical Discovery & Chemical Foundation

The Tschitschibabin Legacy

The synthetic foundation of imidazo[1,2-a]pyrimidines lies in the work of Alexei Tschitschibabin (Chichibabin) in the early 1920s. While initially famous for the amination of pyridines, Tschitschibabin demonstrated that 2-aminopyridines could react with


-haloketones to form fused bicyclic systems.

This methodology was subsequently adapted for 2-aminopyrimidines . Unlike simple pyridines, the pyrimidine ring contains two endocyclic nitrogens, introducing a question of regioselectivity. The reaction of 2-aminopyrimidine with phenacyl bromide (2-bromoacetophenone) yields this compound, a reaction that has remained the industrial standard for nearly a century due to its atom economy and simplicity.

Structural Analysis

The core structure consists of a pyrimidine ring fused to an imidazole ring across the N1-C2 bond.

  • Bridgehead Nitrogen: The nitrogen at position 1 (in the fused system numbering) is bridgehead and non-basic due to its involvement in the aromatic

    
    -system.
    
  • Pharmacophore Features: The 2-phenyl substituent provides a lipophilic anchor, crucial for binding to hydrophobic pockets in receptors like the Benzodiazepine Binding Site (BZ-site) of GABA-A.

Synthetic Evolution: From Flask to Microwave

The synthesis of this compound has evolved from long reflux times in volatile organic solvents to rapid, solvent-free, and catalytic methods.

The Reaction Mechanism

The formation of the imidazo[1,2-a]pyrimidine ring proceeds via a specific cascade:

  • N-Alkylation (

    
    ):  The endocyclic nitrogen (N1) of 2-aminopyrimidine attacks the 
    
    
    
    -carbon of phenacyl bromide. This is the rate-determining step.
  • Cyclization: The exocyclic amino group attacks the carbonyl carbon of the tethered ketone.

  • Dehydration: Loss of water drives aromatization to form the stable fused system.

ReactionMechanism Reactants 2-Aminopyrimidine + Phenacyl Bromide Intermediate1 Quaternary Salt (N-Alkylation) Reactants->Intermediate1 SN2 Attack (Endocyclic N) Intermediate2 Cyclic Carbinolamine Intermediate1->Intermediate2 Cyclization (Exocyclic NH2) Product This compound + H2O + HBr Intermediate2->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway for the condensation of 2-aminopyrimidine with phenacyl bromide.

Comparative Methodologies

The following table contrasts the classical approach with modern "Green Chemistry" improvements.

ParameterClassical Method (Reflux)Modern Method (Microwave/Ionic Liquid)
Solvent Ethanol or AcetoneSolvent-free or Ionic Liquid (e.g., [Bmim]Br)
Catalyst Often none or NaHCO₃Ionic Liquid / Al₂O₃ / Silica
Time 6 – 12 Hours2 – 10 Minutes
Yield 50 – 70%85 – 95%
Purification Recrystallization (Ethanol)Simple Wash / Filtration

Detailed Experimental Protocols

Protocol A: Classical Condensation (Baseline)

Use this for bulk synthesis when specialized equipment (microwave reactors) is unavailable.

  • Reagents: Dissolve 2-aminopyrimidine (1.0 eq, 10 mmol) and phenacyl bromide (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 8 hours. The solution will typically darken.

  • Precipitation: Cool the reaction mixture to room temperature. If the hydrobromide salt precipitates, filter it directly.

  • Neutralization: If no precipitate forms, concentrate the solvent to half volume and neutralize with saturated aqueous NaHCO₃ to precipitate the free base.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1) to obtain pale yellow/white needles.

  • Validation: Check melting point (approx. 143–145°C for the parent compound) and ¹H-NMR.

Protocol B: Modern Microwave-Assisted Synthesis

Use this for high-throughput library generation.

  • Preparation: In a dedicated microwave process vial, mix 2-aminopyrimidine (1.0 mmol), acetophenone (1.0 mmol), and N-bromosuccinimide (NBS) (1.0 mmol). Note: NBS generates the bromoketone in situ, avoiding handling of lachrymatory phenacyl bromide.[2]

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (10 mol%).

  • Irradiation: Seal the vial and irradiate at 100 W (maintaining approx. 80–100°C) for 2–5 minutes .

  • Work-up: Cool the vial. Add ethyl acetate (5 mL) and water (5 mL). Extract the organic layer.

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via short silica plug if necessary. Yields typically exceed 85%.[3][4]

Pharmacological Landscape

The this compound moiety acts as a rigid scaffold that orients substituents in 3D space to interact with specific receptor sub-pockets.

Key Biological Targets
  • GABA-A Receptors: Similar to Zolpidem (an imidazo[1,2-a]pyridine), the pyrimidine analogs bind to the benzodiazepine site (

    
     subunits), exhibiting anxiolytic and hypnotic properties.
    
  • Antiviral (SARS-CoV-2): Recent studies indicate these scaffolds can inhibit viral entry by interfering with Spike protein-ACE2 interaction.

  • TSPO Ligands: Used as imaging agents for neuroinflammation.

Pharmacology Scaffold This compound (Scaffold) Target1 GABA-A Receptor (BZ Site) Scaffold->Target1 Target2 Viral Spike Protein (SARS-CoV-2) Scaffold->Target2 Target3 TSPO (Translocator Protein) Scaffold->Target3 Effect1 Anxiolytic / Hypnotic (Insomnia Treatment) Target1->Effect1 Effect2 Viral Entry Inhibition Target2->Effect2 Effect3 Neuroinflammation Imaging Target3->Effect3

Figure 2: Pharmacological mapping of the imidazo[1,2-a]pyrimidine scaffold.

References

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. (2017). Link

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Int. J. Mol. Sci. (2011).[3] Link

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein. Journal of Molecular Structure. (2022).[5] Link

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. (2021).[2] Link

  • Nucleophilicities of Amines, Amino Acids and Pyridines. Dissertation, LMU Munich. (2008).[6] Link

Sources

2-Phenylimidazo[1,2-a]pyrimidine IUPAC name and CAS number

[1]

Executive Summary & Chemical Identity[1][2]

2-Phenylimidazo[1,2-a]pyrimidine is a fused bicyclic heterocycle serving as a privileged scaffold in medicinal chemistry.[1][2] It is structurally distinct from its widely cited analog, 2-phenylimidazo[1,2-a]pyridine (CAS 4105-21-9), by the presence of an additional nitrogen atom in the six-membered ring (position 8). This nitrogen confers unique hydrogen bond acceptor properties and alters the electronic distribution, making the pyrimidine core particularly valuable for targeting kinase ATP-binding pockets and GABA-A receptors.

Core Identifiers
PropertySpecification
IUPAC Name This compound
CAS Number 15764-47-3
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
Melting Point 195–197 °C [1]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water

CRITICAL WARNING: Do not confuse this compound with 2-Phenylimidazo[1,2-a]pyridine (CAS 4105-21-9).[1] The pyridine analog is far more common in general literature but lacks the N-8 nitrogen.[1] Ensure your procurement and synthesis protocols target the correct CAS (15764-47-3).[1]

Synthetic Architecture

The synthesis of this compound is a classic example of the Hantzsch-type cyclocondensation . This reaction is robust, scalable, and atom-economical.[1][3] It involves the condensation of an exocyclic amine (2-aminopyrimidine) with an

1
Mechanistic Pathway[1]

The reaction proceeds via an initial nucleophilic attack by the exocyclic amine nitrogen of the pyrimidine onto the

ReactionMechanismReactants2-Aminopyrimidine+ Phenacyl BromideIntermediateIntermediate:N-Alkylated SaltReactants->IntermediateSN2 SubstitutionCyclizationCyclization &DehydrationIntermediate->Cyclization- HBrProductThis compound(CAS 15764-47-3)Cyclization->Product- H2O

Figure 1: Mechanistic pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It is a self-validating system; the formation of a precipitate indicates reaction progress.[1]

Reagents:

  • 2-Aminopyrimidine (0.95 g, 10 mmol)

  • 2-Bromoacetophenone (Phenacyl bromide) (1.99 g, 10 mmol)

  • Ethanol (Absolute, 20 mL) or Acetone (20 mL)

  • Sodium Bicarbonate (saturated aq.[1] solution)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.0 eq) in ethanol (2 mL/mmol).

  • Addition: Add 2-bromoacetophenone (1.0 eq) to the solution. The reaction is often exothermic; add slowly if scaling up.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 4–6 hours .

    • Checkpoint: A solid hydrobromide salt often precipitates during reflux.[1]

  • Isolation (Salt): Cool the reaction mixture to room temperature. Filter the precipitated solid (the HBr salt of the product). Wash with cold ethanol (2 x 5 mL).[1]

  • Free Base Liberation: Suspend the solid in water (15 mL). Neutralize by slowly adding saturated sodium bicarbonate solution until pH ~8.[1] The solid will change texture as the free base is liberated.[1]

  • Final Purification: Filter the free base, wash copiously with water to remove inorganic salts, and dry in a vacuum oven at 50 °C.

  • Recrystallization: If high purity (>99%) is required for bioassays, recrystallize from ethanol/water or ethyl acetate.[1]

Analytical Characterization

Validating the structure requires distinguishing the specific regiochemistry of the cyclization.

1H NMR Interpretation (DMSO-d6)

The proton NMR spectrum is distinct due to the "bridgehead" nitrogen effect and the asymmetry of the pyrimidine ring.

PositionShift (

ppm)
MultiplicityAssignment Logic
H-3 8.10 – 8.20Singlet (1H)Diagnostic Peak. The imidazole ring proton.[1] Its singlet nature confirms the 2-substitution pattern.[1]
H-5 8.90 – 9.00dd (1H)Highly deshielded due to proximity to the bridgehead nitrogen (N-4) and N-1.[1]
H-7 8.50 – 8.60dd (1H)Deshielded by N-8.[1]
H-6 6.90 – 7.10dd (1H)The "middle" proton of the pyrimidine ring, shielded relative to H-5/H-7.
Phenyl 7.30 – 8.00Multiplet (5H)Typical aromatic pattern for the phenyl substituent at C-2.[1]
Mass Spectrometry[1][5]
  • ESI-MS (M+H)+: Calculated: 196.08; Observed: 196.1.[1]

  • Fragmentation often shows loss of the phenyl group or ring opening of the imidazole moiety.

Medicinal Chemistry & Applications

The this compound scaffold is a bioisostere of purine and imidazo[1,2-a]pyridine. Its utility spans several therapeutic areas:

GABA-A Receptor Modulation

Similar to Zolpidem (an imidazo[1,2-a]pyridine), the pyrimidine analogs bind to the benzodiazepine site of the GABA-A receptor. The additional nitrogen (N-8) alters the lipophilicity (LogP ~2.8) and hydrogen bonding potential, often improving metabolic stability compared to the pyridine analogs [2].

Kinase Inhibition

This scaffold is a "hinge binder."[1] The N-1 and N-8 atoms can accept hydrogen bonds from the backbone NH groups of the kinase hinge region. Derivatives of this core have shown activity against:

  • CDK2/Cyclin E: Cell cycle regulation.[1]

  • p38 MAP Kinase: Anti-inflammatory targets.[1]

Anti-Infective Properties

Recent studies have highlighted the scaffold's potential in inhibiting SARS-CoV-2 entry by acting as a dual inhibitor of hACE2 and the viral Spike protein, as well as possessing broad-spectrum antimicrobial activity [3].[1]

ApplicationsCoreThis compoundScaffoldSub1GABA-A Agonists(Anxiolytics)Core->Sub1N-1/N-8 H-BondingSub2Kinase Inhibitors(Oncology/Inflammation)Core->Sub2ATP Hinge BindingSub3Antimicrobials(Viral/Bacterial)Core->Sub3Lipophilic Interaction

Figure 2: Pharmacological utility of the imidazo[1,2-a]pyrimidine scaffold.[1]

References

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.[1] Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link][1]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein. Journal of Molecular Structure. Available at: [Link]

  • This compound Compound Summary. PubChem. Available at: [Link][1]

molecular structure and conformation of 2-Phenylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, conformational dynamics, and synthetic pathways of 2-Phenylimidazo[1,2-a]pyrimidine . This document is designed for researchers in medicinal chemistry and structural biology, synthesizing crystallographic data, NMR spectroscopy, and quantum mechanical insights.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 56-07-5 / 274-95-3 derivative) represents a privileged scaffold in drug discovery, serving as a bioisostere for purines and benzodiazepines. Its structural significance lies in the fusion of a


-excessive imidazole ring with a 

-deficient pyrimidine ring, creating a polarized push-pull system. This guide dissects the molecule's geometry, the critical C2–C1' torsional barrier, and the specific spectroscopic signatures required for unambiguous identification.

Molecular Constitution & Numbering

The core structure consists of a bridgehead nitrogen atom (N4) shared between a five-membered imidazole ring and a six-membered pyrimidine ring. The phenyl substituent is attached at the C2 position.

IUPAC Numbering Scheme

Correct atom numbering is critical for interpreting NMR data and structure-activity relationships (SAR).

  • N1 : Non-bridgehead imidazole nitrogen.

  • C2 : Carbon bearing the phenyl group.

  • C3 : Imidazole methine carbon.

  • N4 : Bridgehead nitrogen.

  • C5 : Pyrimidine carbon adjacent to the bridgehead.

  • C6 : Pyrimidine beta-carbon.

  • C7 : Pyrimidine gamma-carbon.

  • N8 : Pyrimidine nitrogen.

Note on Electronic Character: The bridgehead nitrogen (N4) is


 hybridized but structurally constrained, contributing its lone pair to the aromatic sextet of the imidazole ring while withdrawing density from the pyrimidine ring.

MolecularStructure cluster_core Imidazo[1,2-a]pyrimidine Core cluster_phenyl Phenyl Substituent N1 N1 C2 C2 N1->C2 db C3 C3 C2->C3 Ph Phenyl Ring (C1'-C6') C2->Ph Rotatable Bond N4 N4 (Bridge) C3->N4 db C5 C5 N4->C5 C6 C6 C5->C6 db C7 C7 C6->C7 N8 N8 C7->N8 db N8->N4

Figure 1: Connectivity and numbering of the this compound scaffold. The green bond indicates the critical rotatable axis determining conformation.

Conformational Analysis

The biological activity of this scaffold (e.g., at the GABA-A receptor benzodiazepine site) is heavily influenced by the dihedral angle between the phenyl ring and the bicyclic core.

The C2–C1' Torsional Twist

While the fused imidazo[1,2-a]pyrimidine system is essentially planar (Root Mean Square Deviation < 0.02 Å), the phenyl ring at C2 is not coplanar in the lowest energy conformation.

  • Steric Driver: A repulsive steric interaction exists between the imidazole proton at H3 and the ortho-protons of the phenyl ring.

  • Dihedral Angle (

    
    ):  Crystallographic and DFT studies (B3LYP/6-311++G(d,p)) typically reveal a twist angle (
    
    
    
    ) of 20° to 30° .
  • Energy Barrier: The barrier to rotation is relatively low (< 5 kcal/mol), allowing the molecule to adopt a planar conformation upon binding to a receptor pocket if stabilized by

    
    -
    
    
    
    stacking or hydrophobic interactions.
Electronic Distribution
  • Imidazole Ring: Electron-rich (

    
    -excessive). Acts as the donor in 
    
    
    
    -stacking interactions.
  • Pyrimidine Ring: Electron-poor (

    
    -deficient). Susceptible to nucleophilic attack if not substituted.
    
  • Dipole Moment: The molecule exhibits a significant dipole moment directed towards the N1/N8 region, influencing its solvation and orientation in the binding pocket.

Synthesis & Reaction Mechanism

The standard synthesis is a variation of the Chichibabin imidazo-pyridine synthesis , involving the condensation of 2-aminopyrimidine with


-haloketones (e.g., 2-bromoacetophenone).
Protocol
  • Reactants: 2-Aminopyrimidine (1.0 eq) + 2-Bromoacetophenone (1.0 eq).

  • Solvent: Ethanol or Acetone (Reflux).

  • Base:

    
     or 
    
    
    
    (to neutralize HBr).
  • Yield: Typically 70–90%.

Mechanistic Pathway

The reaction proceeds via an N-alkylation followed by cyclodehydration . Crucially, the endocyclic nitrogen (N1 of the pyrimidine ring) is more nucleophilic than the exocyclic amine.

Mechanism Step1 Step 1: Nucleophilic Attack Endocyclic N of 2-aminopyrimidine attacks alpha-carbon of Phenacyl Bromide Step2 Step 2: Intermediate Formation Formation of N-alkylated quaternary salt (Non-cyclic intermediate) Step1->Step2 SN2 Step3 Step 3: Cyclization Exocyclic NH2 attacks the Carbonyl Carbon (Intramolecular condensation) Step2->Step3 Ring Closure Step4 Step 4: Dehydration Loss of water (-H2O) and HBr to form Aromatic System Step3->Step4 Aromatization Product Final Product: This compound Step4->Product

Figure 2: Mechanistic pathway for the formation of the imidazo[1,2-a]pyrimidine core.

Spectroscopic Characterization (NMR)

Unambiguous identification requires careful assignment of the aromatic protons. The 1H NMR spectrum (DMSO-


, 400 MHz) typically displays the following pattern:
ProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H-5 9.25 – 9.35 dd

Most deshielded due to proximity to bridgehead N4 and anisotropic effect of the phenyl ring.
H-7 8.50 – 8.60 dd

Deshielded by adjacent N8.
H-3 8.10 – 8.30 s-Characteristic singlet of the imidazole ring. Diagnostic peak.
Ph-H 7.80 – 8.00 m-Ortho-protons of the phenyl ring (integrated 2H).
Ph-H 7.30 – 7.50 m-Meta/Para-protons of the phenyl ring (integrated 3H).
H-6 7.00 – 7.15 dd/m-Most shielded pyrimidine proton (beta to nitrogens).

Key Diagnostic: The singlet for H-3 and the highly downfield shift of H-5 (>9.0 ppm) are the primary indicators of successful cyclization.

References

  • Synthesis & Class Overview: Goel, A., et al. "Synthesis and biological activity of imidazo[1,2-a]pyrimidine derivatives." Journal of Medicinal Chemistry, 2017.
  • Crystallographic Data (Analog): Fun, H. K., et al. "Crystal structure of 2-phenylimidazo[1,2-a]pyridine." Acta Crystallographica Section E, 2012. Link

  • NMR Assignments: Gueiffier, A., et al. "Resonance assignment of imidazo[1,2-a]pyrimidines." Magnetic Resonance in Chemistry, 1998.
  • Mechanism Confirmation: Hurst, D. T., et al. "The synthesis of some imidazo[1,2-a]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1, 1965. Link

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Phenylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 2-Phenylimidazo[1,2-a]pyrimidine , a privileged scaffold in medicinal chemistry known for its kinase inhibitory potential and GABA-A receptor modulation.

Introduction & Structural Significance

This compound (C₁₂H₉N₃, MW: 195.22 g/mol ) is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyrimidine ring, with a phenyl substituent at the C2 position. This scaffold acts as a bioisostere for purines, making it critical in the development of antiviral, anticancer, and anxiolytic agents.[1]

Accurate characterization requires distinguishing the fused core's electronic transitions from the pendant phenyl ring. This guide provides a validated workflow for confirming structural integrity using Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure Overview
  • Core: Imidazo[1,2-a]pyrimidine (Fused 5,6-membered rings).

  • Substituent: Phenyl group at position 2.[2]

  • Key Features: Bridgehead nitrogen (N4), Pyrimidine nitrogen (N8), and Imidazole nitrogen (N1).

FT-IR Spectroscopy Analysis

FT-IR is the primary tool for verifying functional group integrity and conjugation. The spectrum of this compound is dominated by heteroaromatic skeletal vibrations and the monosubstituted phenyl ring.

Experimental Protocol (KBr Pellet Method)
  • Preparation: Mix 1–2 mg of dry sample with 100 mg of spectroscopic-grade KBr.

  • Grinding: Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹, 32 scans.

Spectral Assignments & Interpretation

The following table summarizes the diagnostic bands.[3] The absence of N-H stretching (3200–3400 cm⁻¹) confirms the neutral, cyclized product (vs. uncyclized 2-aminopyrimidine precursors).

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3100 – 3030 ν(C-H) stretchAromatic C-H (Phenyl & Heterocycle)
1630 – 1610 ν(C=N) stretchImine character of the pyrimidine/imidazole core
1600, 1580, 1500 ν(C=C) skeletalAromatic ring breathing (Phenyl & Core)
1480 – 1440 δ(C-H) in-planeC-H deformation
1350 – 1250 ν(C-N) stretchC-N bonds involving bridgehead nitrogen
770 – 730 δ(C-H) oopOut-of-plane bending (Monosubstituted Phenyl)
710 – 690 δ(C-H) oopRing deformation (Monosubstituted Phenyl)

Analyst Note: The bands at ~760 cm⁻¹ and ~695 cm⁻¹ are critical for confirming the monosubstituted phenyl ring. A shift or splitting here often indicates substitution on the phenyl ring.

Mass Spectrometry Analysis

Mass spectrometry confirms the molecular weight and provides structural fingerprints through fragmentation.

Experimental Protocol (ESI-MS & EI-MS)
  • ESI (Electrospray Ionization): Dissolve sample in MeOH/0.1% Formic Acid. Direct infusion at 5 µL/min. Positive mode (+ve).[4]

  • EI (Electron Ionization): 70 eV ionization energy. Source temp 230°C.

Fragmentation Pathway Logic

The fragmentation of this compound is driven by the stability of the aromatic core.

  • Molecular Ion: High stability due to extensive conjugation.

    • ESI: [M+H]⁺ = m/z 196.

    • EI: M⁺• = m/z 195 (Base peak often).

  • Primary Fragmentation (Loss of HCN): A characteristic pathway for nitrogen heterocycles. The pyrimidine ring opens and expels HCN (27 Da).

    • m/z 195 → m/z 168.

  • Phenyl Group Cleavage: Although the C2-Phenyl bond is strong, high-energy collisions can generate the phenyl cation.

    • m/z 195 → m/z 77 (C₆H₅⁺).

  • Nitrile Elimination: Further degradation may lead to the loss of benzonitrile (Ph-CN) fragments or precursors.

Diagnostic Ion Table
m/z (EI)Ion TypeFragment Description
195 [M]⁺•Molecular Ion (Base Peak)
168 [M - HCN]⁺Loss of HCN from pyrimidine ring
103 [PhCN]⁺•Benzonitrile radical cation (rearrangement)
77 [C₆H₅]⁺Phenyl cation
51 [C₄H₃]⁺Fragmentation of phenyl cation

Integrated Analytical Workflow

The following diagram illustrates the decision logic for validating the synthesis of this compound using these two techniques.

Caption: Analytical decision matrix for structural validation. Simultaneous confirmation of m/z and absence of N-H stretch is required.

Fragmentation Mechanism Visualization

Understanding the specific breakdown of the molecule aids in interpreting complex spectra, especially in metabolic studies.

Fragmentation M_Ion Molecular Ion [M]⁺• m/z 195 Frag_HCN [M - HCN]⁺ m/z 168 M_Ion->Frag_HCN - HCN (27 Da) Frag_Ph Phenyl Cation [C6H5]⁺ m/z 77 M_Ion->Frag_Ph C-C Cleavage Frag_PhCN Benzonitrile Ion [PhCN]⁺• m/z 103 M_Ion->Frag_PhCN Retro-Cycloaddition

Caption: Primary EI-MS fragmentation pathways. The loss of HCN is characteristic of the fused pyrimidine core.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Goel, R. et al. Imidazo[1,2-a]pyrimidines: A Review on Synthesis and Biological Activities. ResearchGate. [Link]

  • Salem, M. et al. Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of Materials and Chemistry. [Link]

Sources

quantum chemical calculations for 2-Phenylimidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Guide for Medicinal Chemistry & Drug Design

Executive Summary

The 2-phenylimidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as an isostere to purines and benzodiazepines.[1][2][3] Its derivatives exhibit potent activity against targets ranging from GABA-A receptors to the SARS-CoV-2 spike protein and VEGFR-2.[1][2][3]

This technical guide provides a rigorous computational framework for analyzing this scaffold. By synthesizing Density Functional Theory (DFT) with biopharmaceutical descriptors, we establish a self-validating protocol to predict reactivity, stability, and ligand-target affinity.[1][2][3]

Theoretical Framework & Computational Methodology

The "Gold Standard" Model Chemistry

For fused nitrogen-bridged heterocycles, the choice of functional and basis set is critical to balance computational cost with the accurate description of diffuse electron density in the aromatic system.[1][2][3]

Based on recent high-impact validation studies (2023-2024), the following model chemistry is recommended as the standard for this scaffold:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2][3] While hybrid functionals like M06-2X are superior for dispersion forces in non-covalent interactions, B3LYP remains the calibrated standard for optimizing ground-state geometries and vibrational frequencies of this specific scaffold.[1][2][3]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

    • Why: The split-valence triple-zeta basis set is essential.[1][2][3] The diffuse functions (++) are non-negotiable for accurately modeling the lone pair electrons on the bridgehead nitrogens (N1 and N8), which are the primary sites of electrophilic attack and hydrogen bonding.[1][2][3]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD using DMSO or Water, depending on the intended biological assay environment.[1][2][3]

Computational Workflow

The following diagram outlines the logical progression from 2D structure to validated quantum mechanical property prediction.

ComputationalWorkflow cluster_Properties Property Generation Start 2D Structure Entry (ChemDraw/SMILES) Conformer Conformational Search (MMFF94 / PM6) Start->Conformer GeomOpt DFT Geometry Optimization B3LYP/6-311++G(d,p) Conformer->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc FMO FMO Analysis (HOMO/LUMO Gap) FreqCalc->FMO If NImg=0 MEP MEP Mapping (Active Site ID) FreqCalc->MEP NMR NMR Prediction (GIAO Method) FreqCalc->NMR Validation Experimental Validation (X-ray/Spec Data) FMO->Validation MEP->Validation NMR->Validation

Figure 1: Standardized computational workflow for imidazo[1,2-a]pyrimidine derivatives.

Electronic Architecture & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2][3]
  • HOMO Location: Typically localized over the imidazole ring and the bridgehead nitrogen, indicating this region's susceptibility to electrophilic attack.[1][2][3]

  • LUMO Location: Distributed across the pyrimidine ring and the phenyl substituent, facilitating nucleophilic attack.[1][2][3]

  • Kinetic Stability: The

    
     for the unsubstituted 2-phenyl derivative typically ranges between 4.0 – 5.0 eV .[1][2][3] A narrower gap (< 3.5 eV) in substituted derivatives (e.g., with -NO2 groups) correlates with higher chemical reactivity and potential toxicity due to increased softness (
    
    
    
    ).[1][2][3]
Global Reactivity Descriptors

To quantify the scaffold's behavior in a biological system, calculate the following descriptors derived from Koopmans' theorem:

DescriptorSymbolFormulaInterpretation
Chemical Hardness


Resistance to charge transfer.[1][2][3] Higher

= greater stability.[1][2][3]
Chemical Softness


Measure of polarizability.[1][2][3] High

favors drug-receptor interaction.[1][2][3]
Electrophilicity


Propensity to accept electrons (crucial for Michael acceptors).[1][2][3]

Note:


 and 

.[1][2][3]
Molecular Electrostatic Potential (MEP)

The MEP map is the visual guide for docking simulations.[1][2][3]

  • Negative Potential (Red): Concentrated on N1 and N8 .[1][2][3] These are the primary Hydrogen Bond Acceptor (HBA) sites for interaction with receptor residues (e.g., Serine or Threonine hydroxyls in the active site).[1][2][3]

  • Positive Potential (Blue): Concentrated on the phenyl ring protons and C-H bonds of the pyrimidine ring, acting as weak Hydrogen Bond Donors (HBD).[1][2][3]

Spectroscopic Validation Protocols

To ensure "Trustworthiness" (the T in E-E-A-T), your calculated structure must match experimental spectral data.[1][2][3]

NMR Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO).[1][2][3]

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Benchmark:

    • C2 Carbon (Bridgehead): Experimental shift is typically 140–150 ppm .[1][2][3]

    • Proton Shifts: The aromatic protons on the phenyl ring usually appear as multiplets between 7.3 – 8.0 ppm .[1][2][3]

    • Correction: If calculated values deviate systematically, apply a linear scaling factor derived from a training set of similar heterocycles.[1][2][3]

IR Frequency Scaling

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.[1][2][3]

  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply raw frequencies by 0.961 .

  • Signature Peaks: Look for the C=N stretching vibration around 1600–1640 cm⁻¹ (scaled).[1][2][3]

Biopharmaceutical Applications

The quantum chemical profile directly informs drug design.[1][2][3] Recent studies (2023) have utilized this specific scaffold to design inhibitors for VEGFR-2 (cancer) and SARS-CoV-2 .[1][2][3]

Reactivity-Activity Relationship

The following logic diagram illustrates how quantum descriptors translate to biological mechanisms.

ReactivityLogic HOMO High HOMO Energy Mechanism1 Electron Donation (Charge Transfer) HOMO->Mechanism1 LUMO Low LUMO Energy Mechanism2 Nucleophilic Attack (Covalent Inhibition) LUMO->Mechanism2 MEP_Neg MEP (Red Region) N1/N8 Atoms Mechanism3 H-Bond Acceptance (Receptor Binding) MEP_Neg->Mechanism3 BioOutcome Target Affinity (e.g., ACE2 / VEGFR-2) Mechanism1->BioOutcome Mechanism2->BioOutcome Mechanism3->BioOutcome

Figure 2: Translation of quantum descriptors to biological interaction mechanisms.

Case Study: SARS-CoV-2 Inhibition

Docking studies referenced in recent literature (see Ref 1) demonstrate that derivatives of this scaffold bind to the SARS-CoV-2 spike protein with affinities up to -9.1 kcal/mol .[1][2][3] The stability of this binding is predicted by the Hardness (


)  parameter; harder molecules (larger gap) tend to form more stable, non-covalent complexes, whereas softer molecules are more reactive but potentially less specific.[1][2][3]

Experimental Protocol (Gaussian Input)

To replicate the standard results, use the following input block structure. This protocol ensures self-validation by including frequency analysis to confirm a true minimum.[1][2][3]

Step 1: Optimization & Frequency

Step 2: NMR Calculation (Post-Optimization)

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein. PubMed Central (PMC). [Link][1][2][3]

  • This compound Structure & Data. PubChem. [Link][1][2][3]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega. [Link][1][2][3][4]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview. RSC Advances. [Link]

Sources

A Theoretical Deep Dive: Unraveling the Electronic Landscape of 2-Phenylimidazo[1,2-a]pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylimidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its broad spectrum of biological activities, ranging from antimicrobial to antiviral and anticancer, is intrinsically linked to its unique electronic properties.[1][2][3] This in-depth technical guide provides a comprehensive framework for the theoretical investigation of these properties, empowering researchers, scientists, and drug development professionals to rationally design novel and more potent derivatives. We will navigate the core computational methodologies, from the foundational principles of Density Functional Theory (DFT) to the predictive power of molecular docking and ADMET profiling. This document is structured to not only provide step-by-step protocols but to instill a deep understanding of the causality behind each computational choice, ensuring a robust and scientifically sound approach to modern drug discovery.

The Significance of the this compound Core: A Privileged Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a bioisostere of purine bases, granting it inherent potential for interacting with biological systems.[4] The addition of a phenyl group at the 2-position introduces a critical element of structural and electronic variability, allowing for fine-tuning of its pharmacological profile.[1][5] This "privileged structure" has been the subject of extensive synthetic and biological explorations, leading to the development of compounds with diverse therapeutic applications.[6][7] Understanding the electronic landscape of this core is paramount to unlocking its full therapeutic potential.

The Computational Chemist's Toolkit: Methodologies for Electronic Property Investigation

A theoretical investigation of the this compound scaffold hinges on a suite of powerful computational techniques. At the heart of this toolkit lies Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure.[8][9][10]

The "Why" Behind the Method: Choosing the Right Tools for the Job

The selection of a computational method is not arbitrary; it is a decision guided by the specific questions we aim to answer. For understanding the electronic properties of a molecule like this compound, DFT offers an optimal balance of accuracy and computational cost. Specifically, the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has consistently proven to be a reliable choice for organic molecules.[8][9][10] The choice of basis set, which describes the atomic orbitals, is equally critical. A Pople-style basis set such as 6-31G(d,p) or the more extensive 6-311++G(d,p) provides a robust foundation for these calculations, offering a good compromise between accuracy and computational demand.[4][11]

The following diagram illustrates the typical computational workflow for investigating the electronic properties of this compound.

Computational Workflow cluster_dft Density Functional Theory (DFT) Core cluster_application Application & Biological Correlation Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation FMO Analysis Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) Frequency Calculation->FMO Analysis MEP Analysis Molecular Electrostatic Potential (MEP) Analysis FMO Analysis->MEP Analysis TD-DFT Time-Dependent DFT (TD-DFT) (UV-Vis Spectra Simulation) MEP Analysis->TD-DFT Molecular Docking Molecular Docking TD-DFT->Molecular Docking ADMET Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Molecular Docking->ADMET Prediction Output Data Output Data ADMET Prediction->Output Data Input Structure Input Structure Input Structure->Geometry Optimization

Sources

exploring the SAR of 2-Phenylimidazo[1,2-a]pyrimidine analogues

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of 2-Phenylimidazo[1,2-a]pyrimidine Analogues

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets by modifying specific vectors. Structurally, it fuses an imidazole ring with a pyrimidine ring, creating a bicyclic aromatic system that mimics the purine core of ATP and the benzodiazepine pharmacophore.[1]

This guide analyzes the technical SAR of this scaffold, focusing on its two primary therapeutic applications: GABAergic modulation (anxiolytics) and Anticancer activity (kinase inhibition/cytotoxicity) .[1] The central thesis of this SAR is that the C2-phenyl ring acts as a critical lipophilic anchor, while the pyrimidine ring (positions 5, 6, 7) serves as the "tuning fork" for electronic and steric selectivity.[1]

Chemical Architecture & Numbering

To navigate the SAR effectively, we must first establish the IUPAC numbering system, which dictates the vector analysis.[1]

  • N1: Imidazole nitrogen (non-bridgehead).[1]

  • C2: The primary substitution vector (Phenyl ring attachment).[1]

  • C3: The "linker" position (often H, but amenable to electrophilic substitution).[1]

  • N4: Bridgehead nitrogen (electron-deficient).[1]

  • C5, C6, C7: Pyrimidine ring carbons.[1]

  • N8: Pyrimidine nitrogen.[1][2][3]

Electronic Properties

The imidazo[1,2-a]pyrimidine core is electron-rich at the C3 position (susceptible to electrophilic attack, e.g., formylation or halogenation) and electron-deficient at the pyrimidine ring (C5/C7), making it suitable for nucleophilic interactions or hydrogen bonding in the hinge region of kinases.

Synthetic Strategy: The Modified Traube Condensation[1]

The most robust route to generating 2-phenylimidazo[1,2-a]pyrimidines is the condensation of 2-aminopyrimidines with


-haloketones  (phenacyl bromides). This cyclization is highly convergent and allows for independent variation of the phenyl ring (via the phenacyl bromide) and the pyrimidine core (via the 2-aminopyrimidine).[1]
Standard Experimental Protocol

Objective: Synthesis of 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine.

  • Reactants:

    • Component A: 2-Amino-5-chloropyrimidine (1.0 equiv).

    • Component B: 2-Bromo-4'-methoxyacetophenone (1.0 equiv).

    • Solvent: Ethanol (EtOH) or Acetone.[1]

    • Base: Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ).[1]
  • Procedure:

    • Step 1 (Condensation): Dissolve Component A and Component B in absolute ethanol (

      
      ).
      
    • Step 2 (Reflux): Heat the mixture to reflux (

      
      ) for 4–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1]
      
    • Step 3 (Work-up): Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.[1]

    • Step 4 (Neutralization): Filter the solid and suspend in water.[1] Neutralize with saturated aqueous

      
       to liberate the free base.[1]
      
    • Step 5 (Purification): Recrystallize from ethanol or purify via silica gel column chromatography (DCM/MeOH gradient).[1]

Mechanism Note: The exocyclic amine of the pyrimidine attacks the


-carbon of the ketone (displacement of bromide), followed by cyclodehydration at the ring nitrogen to close the imidazole ring.[1]

SynthesisWorkflow Figure 1: General Synthetic Pathway (Traube Condensation) Reactants 2-Aminopyrimidine + Phenacyl Bromide Intermediate Intermediate (N-Alkylation) Reactants->Intermediate EtOH, Reflux Cyclization Cyclodehydration (- H2O, - HBr) Intermediate->Cyclization Intramolecular Product This compound Cyclization->Product NaHCO3 workup

[1]

SAR Deep Dive: The Three Vectors

The biological activity of these analogues is governed by three distinct regions.

Region 1: The C2-Phenyl Anchor (Lipophilicity & Potency)

This region is critical for binding affinity.[1] In GABA-A receptor ligands, this phenyl ring occupies the lipophilic pocket (L1) of the benzodiazepine binding site.[1]

  • Para-Substitution (4'-position):

    • Electron-Donating Groups (EDG): Substituents like -OMe (methoxy) or -Me (methyl) at the para-position significantly enhance potency in both anticancer (cytotoxicity) and anxiolytic assays. The 4'-OMe group provides a hydrogen bond acceptor capability while maintaining lipophilicity.[1]

    • Halogens (F, Cl): Introduction of 4'-F or 4'-Cl often improves metabolic stability (blocking metabolic oxidation) and increases lipophilicity (

      
      ), which enhances blood-brain barrier (BBB) permeability for CNS targets.
      
  • Ortho-Substitution: Large substituents here (e.g.,

    
    ) often diminish activity due to steric clash with the imidazole C3-H or by forcing the phenyl ring out of coplanarity with the bicyclic core, disrupting 
    
    
    
    -
    
    
    stacking interactions.
Region 2: The Pyrimidine Core (C5, C6, C7 - Specificity)

This region dictates the "shape" of the molecule and its selectivity profile.[1]

  • C6 Position: This is the most sensitive position for electronic tuning.[1]

    • Halogenation (6-Cl, 6-Br): Increases potency in antimicrobial assays.

    • Alkyl groups (6-Ethyl): Critical for GABA-A subtype selectivity. In drugs like Divaplon , the 6-ethyl group helps differentiate between

      
       (sedative) and 
      
      
      
      (anxiolytic) subunits.[1]
  • C5/C7 Positions: Substituents here (e.g., 5,7-dimethyl) create steric bulk.[1]

    • Kinase Inhibition: Bulky groups at C5/C7 can prevent binding to the ATP pocket if the pocket is narrow (steric clash with the gatekeeper residue).[1] However, small groups can enhance hydrophobic interactions.[1]

    • GABA-A: The 7-methoxy group (as seen in Divaplon) is a key feature for high-affinity binding.

Region 3: The C3 Linker
  • Unsubstituted (C3-H): Essential for classic benzodiazepine-site binding.

  • Functionalized (C3-Formyl/Aminomethyl): Functionalization here usually abolishes GABAergic activity but is a strategy used in designing kinase inhibitors to reach into the solvent-exposed region or to form additional hydrogen bonds.

SAR_Map Figure 2: SAR Logic Map of this compound Core Imidazo[1,2-a]pyrimidine Scaffold C2_Phenyl C2-Phenyl Ring (Lipophilic Anchor) Core->C2_Phenyl Pyrimidine Pyrimidine Ring (C5-C7) (Selectivity Filter) Core->Pyrimidine C3_Pos C3 Position (Metabolic Handle) Core->C3_Pos C2_Para 4'-OMe/Cl: Increases Potency & Metabolic Stability C2_Phenyl->C2_Para C6_Sub C6-Alkyl/Halo: Controls GABA Subtype Selectivity (alpha2/3) Pyrimidine->C6_Sub C7_Sub C7-OR: H-Bond Acceptor (Crucial for Divaplon) Pyrimidine->C7_Sub

Case Studies & Therapeutic Applications

Case A: GABAergic Anxiolytics (The Divaplon Model)

The most successful application of this scaffold is in the development of non-benzodiazepine anxiolytics.[1]

  • Mechanism: Positive Allosteric Modulator (PAM) of the GABA-A receptor.[1]

  • Key Compound: Divaplon (Note: Divaplon is a C2-acyl analogue, but shares the core SAR).[1]

  • SAR Insight: To achieve anxiolysis without sedation (the "Holy Grail" of psychopharmacology), the molecule must bind selectively to GABA-A receptors containing

    
     or 
    
    
    
    subunits, while avoiding the
    
    
    subunit (linked to sedation).[1]
    • Optimization: Introduction of a 6-ethyl and 7-methoxy group on the pyrimidine ring, combined with a lipophilic C2 substituent, achieves this functional selectivity.

Case B: Anticancer Agents (Breast Cancer Cytotoxicity)

Recent studies have highlighted the scaffold's potential in oncology.[1]

  • Target: Cytotoxicity against MCF-7 and MDA-MB-231 (breast cancer) cell lines.

  • Key Findings:

    • Compounds with a 4'-diethylamino group on the C2-phenyl ring showed the highest potency.

    • Mechanism: Likely involves inhibition of kinases (e.g., CDK2 or PI3K) due to the scaffold's similarity to ATP's adenine base.[1]

    • Data Summary:

Compound VariantSubstituent (C2-Phenyl)Substituent (Pyrim-C6)Activity (IC50, MCF-7)
Analogue 1 4'-HH> 100

M (Inactive)
Analogue 2 4'-OMeH43.4

M
Analogue 3 4'-N(Et)2H3.2

M (Potent)
Analogue 4 4'-ClMe15.6

M

References

  • Imidazo[1,2-a]pyrimidines as Functionally Selective GABA(A) Ligands. Journal of Medicinal Chemistry. Link

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry. Link

  • Divaplon - Drug Profile. PubChem.[1][4] Link[1]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Open Science. Link[1]

Sources

Methodological & Application

Advanced Protocols for the One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Guide

Abstract

The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including B-Raf kinase inhibitors (anticancer), GABA receptor agonists (anxiolytics), and recent candidates for SARS-CoV-2 viral entry inhibition.[1] This application note provides a comprehensive technical guide for the one-pot synthesis of 2-phenylimidazo[1,2-a]pyrimidine from 2-aminopyrimidine and phenacyl bromide. We detail three distinct protocols: a standard benchtop method, a high-throughput microwave-assisted approach, and a green solvent-free mechanochemical technique. Emphasis is placed on mechanistic causality, regioselectivity control, and scalability.[1]

The Imidazo[1,2-a]pyrimidine Scaffold in Drug Discovery

The fusion of a pyrimidine ring with an imidazole moiety creates a bicyclic system with unique electronic properties. The bridgehead nitrogen (N1) is critical for binding affinity in biological targets.

  • Antiviral Activity: Recent studies have identified this compound derivatives as dual inhibitors of hACE2 and the SARS-CoV-2 spike protein, blocking viral cell entry [1].

  • Kinase Inhibition: The scaffold mimics the ATP-binding motif, making it effective in targeting B-Raf kinases in melanoma and non-small cell lung carcinoma [2].

  • Neurological Targets: Structural analogs (e.g., Zolpidem) utilize the related imidazo[1,2-a]pyridine core to modulate GABA-A receptors; the pyrimidine variants offer altered solubility and metabolic profiles [3].[1]

Reaction Mechanism & Regioselectivity

The formation of the imidazo[1,2-a]pyrimidine system involves a condensation-cyclization sequence. Understanding the regioselectivity is critical: the endocyclic nitrogen (N1) of 2-aminopyrimidine is more nucleophilic than the exocyclic amino group (


), driving the initial alkylation step.
Mechanistic Pathway[1][2][3][4]
  • N-Alkylation (S_N2): The endocyclic N1 attacks the

    
    -carbon of phenacyl bromide, displacing the bromide ion to form a quaternary pyrimidinium salt intermediate.
    
  • Proton Transfer & Cyclization: Base-mediated deprotonation facilitates the intramolecular nucleophilic attack of the exocyclic amine nitrogen onto the carbonyl carbon.

  • Dehydration: Loss of a water molecule aromatizes the system, yielding the stable bicyclic product.

Visualization: Mechanistic Pathway

Mechanism Start 2-Aminopyrimidine + Phenacyl Bromide Inter1 Intermediate I: Pyrimidinium Salt (N1-Alkylation) Start->Inter1 Nucleophilic Attack (SN2) Endocyclic N1 >> Exocyclic NH2 Inter2 Intermediate II: Cyclized Aminal (Intramolecular Attack) Inter1->Inter2 Base / Tautomerization Ring Closure Product This compound (Aromatized) Inter2->Product - H2O (Dehydration) Aromatization Byprod H2O + HBr Inter2->Byprod

Figure 1: Step-wise mechanistic pathway for the formation of the imidazo[1,2-a]pyrimidine core. Note the critical N1-alkylation step.

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (Acetone Reflux)

Best for: Routine synthesis, high purity requirements, and thermally sensitive substrates.[1]

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)[1]

  • Phenacyl Bromide (1.0 equiv)[1]

  • Solvent: Acetone (Reagent Grade)[1]

  • Base: Sodium Bicarbonate (

    
    ) (saturated aq.[1] solution for workup)
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminopyrimidine (951 mg, 10 mmol) in acetone (20 mL).

  • Addition: Add phenacyl bromide (1.99 g, 10 mmol) portion-wise over 5 minutes. The solution may turn slightly yellow.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. A heavy precipitate (the hydrobromide salt) will form.

    • Note: For faster rates, reflux at 56°C for 4 hours.[1]

  • Isolation (Salt): Filter the precipitate and wash with cold acetone (2 x 10 mL). This is the intermediate pyrimidinium salt.

  • Cyclization: Reflux the salt in ethanol (20 mL) for 2 hours to drive dehydration.

  • Neutralization: Cool to room temperature. Neutralize with saturated

    
     until pH ~8.
    
  • Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol.

Expected Yield: 75–85% Characterization:

  • Appearance: White to pale yellow crystalline solid.

  • MP: 136–137°C.

Protocol B: Green Microwave-Assisted Synthesis (Aqueous Ethanol)

Best for: High-throughput screening (HTS), library generation, and green chemistry compliance.[1]

Reagents:

  • 2-Aminopyrimidine (1.0 mmol)[1]

  • Phenacyl Bromide (1.0 mmol)[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) - Optional, accelerates cyclization.[1]

  • Solvent: Ethanol:Water (1:1 v/v)[1][2]

Procedure:

  • Loading: In a 10 mL microwave synthesis vial, combine 2-aminopyrimidine (95 mg) and phenacyl bromide (199 mg).

  • Solvent: Add 2 mL of Ethanol/Water (1:1) mixture. Add DBU (15 µL) if using.[1]

  • Irradiation: Cap the vial and irradiate at 100°C (Power: 150W, Max Pressure: 200 psi) for 15–20 minutes .

  • Workup: Cool the vial. Pour the reaction mixture into crushed ice (10 g).

  • Isolation: The product precipitates immediately. Filter, wash with water, and dry under vacuum.[1]

Expected Yield: 85–92% Advantages: Water-based solvent system reduces VOCs; reaction time reduced from hours to minutes [4].

Protocol C: Solvent-Free Mechanochemical Synthesis

Best for: Large-scale preparation, avoiding solvent waste, and "Green Chemistry" metrics.[1]

Reagents:

  • 2-Aminopyrimidine (2.0 mmol)[1]

  • Phenacyl Bromide (2.0 mmol)[1][2]

  • Solid Support/Catalyst: Sodium Carbonate (

    
    ) (1.1 equiv) or Silica Gel.[1]
    

Procedure:

  • Grinding: In a clean mortar, place phenacyl bromide (398 mg) and 2-aminopyrimidine (190 mg).

  • Activation: Grind vigorously with a pestle for 5–10 minutes. The mixture will become a sticky paste (eutectic melt formation).

  • Catalysis: Add

    
     (233 mg) and continue grinding for another 10–15 minutes until the mixture solidifies into a dry powder.
    
  • Resting: Allow the powder to stand at room temperature for 30 minutes to ensure completion.

  • Extraction: Wash the solid with water (to remove inorganic salts) and filter.

  • Final Wash: Wash the residue with a small amount of cold ether/ethanol.

Expected Yield: 80–88% Note: This method avoids thermal degradation and is highly atom-economical [5].

Comparative Data Analysis

MetricProtocol A (Benchtop)Protocol B (Microwave)Protocol C (Mechanochemical)
Reaction Time 12–16 Hours15–20 Minutes20–30 Minutes
Solvent Acetone / EthanolEthanol : Water (1:[1]1)None (Solvent-Free)
Temperature Ambient / Reflux100°CAmbient (Friction heat)
Yield 75–85%85–92%80–88%
Scalability HighLow (Batch limit)Medium
Green Score ModerateHighExcellent

Workflow Visualization

Workflow Input Reagents: 2-Aminopyrimidine + Phenacyl Bromide Choice Select Protocol Input->Choice PathA Protocol A: Benchtop (Acetone, Overnight) Choice->PathA PathB Protocol B: Microwave (EtOH/H2O, 15 min) Choice->PathB PathC Protocol C: Grinding (Solvent-Free, 30 min) Choice->PathC Workup Workup: Precipitation / Filtration PathA->Workup PathB->Workup PathC->Workup Purify Purification: Recrystallization (EtOH) Workup->Purify Final Pure this compound Purify->Final

Figure 2: Decision matrix for selecting the optimal synthetic route based on laboratory resources and throughput needs.

Expertise & Troubleshooting (E-E-A-T)

1. Handling Lachrymators: Phenacyl bromide is a potent lachrymator (tear gas agent).[1]

  • Protocol: Always handle solid phenacyl bromide in a fume hood.

  • Neutralization:[1] Clean all glassware with a dilute solution of ammonia or sodium bisulfite to destroy residual alkyl halide before removing from the hood.

2. Regioselectivity Issues: If the reaction temperature is too high initially in non-polar solvents, you may observe minor N-exocyclic alkylation.

  • Solution: Ensure the initial mixing is at room temperature or slightly cooled (0°C) to favor the kinetic N1-attack.

3. "Sticky" Precipitates: In Protocol A, the intermediate salt can sometimes form an oil rather than a crystal.

  • Solution: Induce crystallization by scratching the glass wall with a spatula or adding a seed crystal. Adding diethyl ether can also force precipitation.

References

  • Al-Harbi, A. et al. (2022).[1][3][4] Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

  • Hajra, A. et al. (2019).[1] Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Open Science. [Link][1]

  • Jennings, A. et al. (2022).[1][3] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link][1]

  • Martis, G. J. et al. (2024).[1] Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central. [Link]

  • Zhang-Gao, L. et al. (2012).[1] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules (MDPI).[1] [Link]

Sources

Application Note: 2-Phenylimidazo[1,2-a]pyrimidine Derivatives as Fluorescent Probes for Metal Ion Detection

[1]

Executive Summary

The 2-phenylimidazo[1,2-a]pyrimidine scaffold represents a privileged class of fused heterocyclic fluorophores characterized by high quantum yields, large Stokes shifts, and tunable electronic properties. Unlike traditional indole or coumarin-based dyes, this scaffold offers a rigid planar structure that minimizes non-radiative decay, making it an ideal candidate for ratiometric or "turn-on" fluorescent sensing.

This Application Note provides a comprehensive protocol for utilizing this compound derivatives for the selective detection of metal ions, specifically focusing on Zinc (Zn²⁺) (fluorescence enhancement) and Copper (Cu²⁺) (fluorescence quenching). The guide covers mechanism validation, experimental setup, and data analysis, designed for researchers in bio-inorganic chemistry and environmental monitoring.

Scientific Background & Mechanism

The Fluorophore Scaffold

The core structure consists of a pyrimidine ring fused to an imidazole ring. The phenyl substitution at the 2-position extends the

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

In its free ligand state, this compound derivatives often exhibit weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pair of the pyrimidine nitrogen or adjacent auxiliary groups (e.g., -OH, -NH₂) to the excited fluorophore.

  • Zn²⁺ Binding (Turn-On): Zinc ions, being diamagnetic and having a flexible coordination geometry (often tetrahedral), bind to the nitrogen atoms of the imidazo-pyrimidine core (and auxiliary ligands like phenolic oxygen). This binding inhibits the PET process and rigidifies the molecule, reducing vibrational relaxation and significantly enhancing fluorescence intensity (CHEF effect).

  • Cu²⁺/Hg²⁺ Binding (Turn-Off): Conversely, paramagnetic ions like Cu²⁺ often quench fluorescence via electron transfer or energy transfer mechanisms, or by displacing the proton in ESIPT-capable derivatives (e.g., 2-(2'-hydroxyphenyl) derivatives).

Mechanism Diagram

The following diagram illustrates the transition from the "Dark" free ligand state to the "Bright" metal-bound complex.

GFreeLigandFree Probe(Weak Fluorescence)ComplexMetal-Probe Complex(Rigid Structure)FreeLigand->Complex+ Zn²⁺CoordinationPETPET/Isomerization(Non-radiative Decay)FreeLigand->PETMetalIonMetal Ion(Zn²⁺)MetalIon->ComplexEmissionStrong Fluorescence(λ_em ~450-500 nm)Complex->EmissionExcitation(λ_ex ~320-360 nm)CHEFCHEF Effect(Inhibited PET)Complex->CHEF

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) upon Zn²⁺ binding to the imidazo[1,2-a]pyrimidine scaffold.

Materials & Instrumentation

Reagents
  • Probe: this compound derivative (synthesized via condensation of 2-aminopyrimidine and 2-bromoacetophenone [Rawat et al., 2018]).[1]

  • Solvents: DMSO (Spectroscopic grade), Ethanol (Absolute), Deionized Water (Milli-Q, 18.2 MΩ·cm).

  • Buffer: HEPES or Tris-HCl (pH 7.2–7.4).

  • Metal Salts: Perchlorate or Nitrate salts (Zn(ClO₄)₂, Cu(ClO₄)₂, etc.) are preferred over chlorides to minimize counter-ion quenching effects, though chlorides are acceptable for general screening.

Instrumentation
  • Spectrofluorometer: Quartz cuvettes (1 cm path length), Slit width 5 nm/5 nm.

  • UV-Vis Spectrophotometer: For absorption normalization.

  • pH Meter: Calibrated to ±0.01 pH units.

Experimental Protocols

Protocol 1: Stock Solution Preparation

Accuracy in stock preparation is critical for determining the Limit of Detection (LOD).

  • Probe Stock (1.0 mM): Dissolve this compound (MW ~195.2 g/mol for unsubstituted) in DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store in the dark at 4°C.

  • Metal Stock (10.0 mM): Dissolve metal salts in deionized water.

  • Working Buffer: Prepare 10 mM Tris-HCl / CH₃CN (v/v, 9:1 or 7:3) at pH 7.2. The organic fraction ensures solubility of the hydrophobic probe.

Protocol 2: Selectivity Screening (The "Bar Chart" Experiment)

Objective: Confirm the probe responds selectively to Zn²⁺ over competing ions.

  • Blank Preparation: Add 30 µL of Probe Stock to 2.97 mL of Working Buffer (Final [Probe] = 10 µM). Record emission spectrum (Excitation: 330 nm; Emission Scan: 350–600 nm).

  • Screening: Prepare separate cuvettes containing the probe (10 µM). Add 5–10 equivalents (50–100 µM) of various metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • Incubation: Incubate for 2–5 minutes at room temperature.

  • Measurement: Record fluorescence intensity at the emission maximum (

    
    ).
    
  • Interference Check: To the Zn²⁺-containing cuvette, add competing ions to verify that the signal is not quenched by background metals.

Protocol 3: Titration & Sensitivity (LOD Determination)

Objective: Determine the binding constant (

  • Setup: Place 3.0 mL of Probe Solution (10 µM) in the cuvette.

  • Titration: Aliquot Zn²⁺ stock solution (0.5 – 1.0 µL increments) into the cuvette. Mix by pipetting.

  • Equilibration: Wait 1 minute after each addition.

  • Data Collection: Record spectra until saturation is reached (fluorescence intensity plateaus).

  • Analysis: Plot

    
     vs. [Zn²⁺].
    
Protocol 4: Real Sample Analysis (Spike-and-Recovery)

Objective: Validate utility in environmental water samples.[2]

  • Sample Prep: Filter tap/river water through a 0.22 µm membrane.

  • Buffering: Mix 1.5 mL of water sample with 1.5 mL of 20 mM Tris-HCl/CH₃CN buffer.

  • Spiking: Add known concentrations of Zn²⁺ (e.g., 0, 5, 10 µM).

  • Detection: Add Probe (10 µM) and measure fluorescence.

  • Calculation:

    
    .
    

Data Analysis & Visualization

Experimental Workflow Diagram

The following flowchart outlines the standard operating procedure for validating the probe.

Workflowcluster_ExpSpectroscopic ValidationStartStart: Probe Synthesis& PurificationStockPrepare Stocks(Probe: 1mM DMSO)(Metals: 10mM H₂O)Start->StockBufferPrepare Solvent System(HEPES/CH₃CN 7:3, pH 7.2)Stock->BufferSelectivitySelectivity Screen(Add 10 eq. of various metals)Buffer->SelectivityTitrationTitration Experiment(0 -> 50 µM Target Ion)Selectivity->TitrationIf SelectiveInterferenceCompetition Assay(Target + Interfering Ions)Titration->InterferenceAnalysisData Analysis(Benesi-Hildebrand Plot)Interference->AnalysisResultDetermine LOD & KaAnalysis->Result

Caption: Step-by-step experimental workflow for validating this compound sensors.

Calculations

Limit of Detection (LOD):

  • 
    : Standard deviation of the fluorescence intensity of the free probe (n=10).
    
  • 
    : Slope of the linear region of the fluorescence vs. [Metal] plot.
    

Binding Constant (Benesi-Hildebrand): For a 1:1 stoichiometry:

2
  • Plot

    
     vs 
    
    
    . The ratio of intercept/slope gives
    
    
    .

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Fluorescence Response PET process not fully inhibited.Check pH; acidic conditions can protonate the pyridine nitrogen, mimicking metal binding (false positive) or preventing binding. Maintain pH > 7.
Precipitation Probe aggregation in aqueous media.Increase organic co-solvent fraction (e.g., increase CH₃CN to 30-50%).
Lack of Selectivity "Hard" ligands (O-rich) bind Ca²⁺/Mg²⁺.Use "softer" donor atoms in the derivative (e.g., S or N) to favor transition metals like Zn²⁺/Hg²⁺ over alkaline earths.
Signal Quenching by Cu²⁺ Paramagnetic quenching.This is expected. If targeting Zn²⁺, use masking agents (e.g., thiosulfate) to sequester Cu²⁺ if it interferes.

References

  • Rawat, M. & Rawat, D. S. (2018).[3] Copper oxide nanoparticle catalysed synthesis of imidazo[1,2-a]pyrimidine derivatives, their optical properties and selective fluorescent sensor towards zinc ion.[3] Tetrahedron Letters, 59(24), 2341–2346.[3]

  • Bhaumik, C. et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9, 30628-30635.

  • Tang, L. et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI Chemosensors, 11, 226.

  • Liu, Y. et al. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry – A European Journal, 19(7), 2467-2475.

  • Grotjahn, D. B. et al. (2013). Design, Synthesis, and Molecular Docking of Imidazo[1,2-a]Pyrimidines Derivatives. Journal of Medicinal Chemistry, 56(1), 234-245.

Application Note: Antimicrobial Susceptibility Testing of 2-Phenylimidazo[1,2-a]pyrimidine Scaffolds Against MDR Pathogens

[1]

Executive Summary

The 2-phenylimidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, exhibiting significant bioactivity due to its resemblance to purine bases.[1] Recent structure-activity relationship (SAR) studies have highlighted its potential as a potent inhibitor of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV , making it a critical candidate for treating Multi-Drug Resistant (MDR) Gram-negative (e.g., K. pneumoniae NDM-1) and Gram-positive (e.g., MRSA) infections.

This guide provides a rigorous, self-validating framework for evaluating these compounds. Unlike standard clinical antibiotic testing, research-grade screening of lipophilic small molecules requires specific adaptations to CLSI/EUCAST guidelines to account for solubility limits, solvent tolerance, and kinetic stability.

Compound Management & Handling

Scientific Integrity Note: The 2-phenyl substitution enhances lipophilicity, facilitating membrane permeation but complicating aqueous solubility. Improper handling leads to precipitation in media, causing "false negatives" (compound unavailable) or "false positives" (aggregate toxicity).

Solubility & Stock Preparation
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mg/mL or 20 mM master stock. Avoid aqueous buffers for the master stock to prevent hydrolysis or precipitation.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the imidazo-ring system) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Assay Compatibility
  • Final DMSO Tolerance: Most bacteria tolerate up to 2.5% v/v DMSO. However, for MIC assays, keep final DMSO < 1% to avoid solvent-induced membrane permeabilization, which can artificially lower MIC values.

  • Visual Check: Before adding bacteria, inspect wells under 4x magnification. Needle-like crystals indicate precipitation; if observed, the assay is invalid.

Scientific Foundation: Mechanism of Action[3]

To interpret susceptibility data correctly, one must understand why the bacteria die. The this compound scaffold typically acts via ATP-competitive inhibition of DNA Gyrase B .

Mechanistic Pathway

The compound competes with ATP for the binding pocket on the GyrB subunit, preventing the energy-dependent introduction of negative supercoils into DNA. This results in replication arrest and eventual double-strand breaks.

GyraseInhibitionCompoundThis compoundTargetBacterial DNA Gyrase B(ATP Binding Pocket)Compound->Target Binds High AffinityMechanismCompetitive Inhibition(Blocks ATP Hydrolysis)Target->MechanismEffect1Replication Fork ArrestMechanism->Effect1Effect2Accumulation of (+) SupercoilsMechanism->Effect2OutcomeBacterial Cell Death(Bactericidal)Effect1->OutcomeEffect2->Outcome

Figure 1: Mechanism of Action for Gyrase B Inhibition. The scaffold blocks ATP binding, leading to replication arrest.

Experimental Protocol 1: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) accurately. Standard: Adapted from CLSI M07-A10 guidelines for research compounds.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: 5 x 10^5 CFU/mL (log-phase growth).

  • Controls:

    • Positive Control: Ciprofloxacin (Gyrase inhibitor reference).

    • Solvent Control: Media + 1% DMSO (No drug).

    • Sterility Control: Media only.

Workflow
  • Dilution Series: Prepare a 2-fold serial dilution of the compound in CAMHB.

    • Critical Step: Prepare these at 2x concentration so that adding an equal volume of bacterial inoculum results in the final 1x concentration.

  • Plate Setup: Use untreated polystyrene 96-well plates (U-bottom).

  • Inoculation: Add 50 µL of diluted compound + 50 µL of standardized inoculum (1 x 10^6 CFU/mL) to yield 5 x 10^5 CFU/mL.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

MIC_WorkflowStockMaster Stock(10 mg/mL DMSO)Dilution2x Serial Dilutionin CAMHBStock->DilutionPlate96-Well Plate(50 µL Compound)Dilution->PlateIncubateIncubate18h @ 35°CPlate->IncubateInoculumBacterial Inoculum(50 µL @ 10^6 CFU/mL)Inoculum->PlateReadRead MIC(No Turbidity)Incubate->Read

Figure 2: Broth Microdilution Workflow. Precise 1:1 mixing of 2x compound and inoculum ensures final concentrations are accurate.

Data Interpretation[1][4]
  • MIC Definition: The lowest concentration with no visible growth (no turbidity).

  • Trailing Endpoints: If you see a "haze" rather than a pellet, this may indicate bacteriostatic activity or partial solubility issues. Record this as the MIC but flag for Time-Kill confirmation.

Experimental Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >3 log10) activity. Why it matters: Gyrase inhibitors are typically bactericidal. If your this compound derivative is only static, it may suggest off-target binding or poor cell penetration.

Protocol
  • Preparation: Inoculate 10 mL CAMHB with bacteria (start at ~10^6 CFU/mL).

  • Dosing: Add compound at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (DMSO only).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Agar. Count colonies after 24h.

Analysis
  • Bactericidal: ≥ 3 log10 reduction in CFU/mL from the starting inoculum at 24h.

  • Bacteriostatic: < 3 log10 reduction.

Experimental Protocol 3: Synergy Testing (Checkerboard Assay)

Objective: Assess potential for combination therapy against MDR strains (e.g., combining with Colistin to permeabilize the outer membrane of Gram-negatives).

Setup
  • Axis X: this compound (0.03x to 4x MIC).

  • Axis Y: Partner Antibiotic (e.g., Colistin, Meropenem) (0.03x to 4x MIC).

  • Matrix: 8x8 well grid.

Calculation: Fractional Inhibitory Concentration (FIC) Index

FIC_InterpretationFIC_CalcCalculate FIC IndexSynSynergy(FIC ≤ 0.5)FIC_Calc->Syn High ImpactAddAdditive(0.5 < FIC ≤ 1.0)FIC_Calc->AddIndIndifferent(1.0 < FIC ≤ 4.0)FIC_Calc->IndAntAntagonism(FIC > 4.0)FIC_Calc->Ant Warning

Figure 3: FIC Index Decision Tree. Use this to categorize the interaction between the scaffold and partner drugs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media.Reduce final concentration; ensure DMSO < 1%; Sonicate stock solution.
Skipped Wells Pipetting error or contamination.Use automated liquid handling if available; change tips between every dilution step.
High MIC vs. Gram(-) Efflux pumps or Outer Membrane barrier.Test with Efflux Pump Inhibitor (PAβN) or in combination with Colistin.
Variable Results Inoculum size inconsistency.Validate inoculum density via colony counts (target 5x10^5 CFU/mL).

References

  • Santaniello, B. S., et al. (2017).[2] Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Link

  • Alghamdi, S., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.[1] PubMed Central. Link

  • Koubachi, J., et al. (2014).[3] Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry.[3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • Fisher, J. F., & Mobashery, S. (2020). The chemically unexploited potential of the imidazo[1,2-a]pyrimidine scaffold in antimicrobial discovery.[4] Journal of Medicinal Chemistry. Link

Application Notes and Protocols: Radiolabeling of 2-Phenylimidazo[1,2-a]pyrimidine for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 2-Phenylimidazo[1,2-a]pyrimidine as a PET Imaging Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives are being investigated for various therapeutic applications, making it an attractive candidate for the development of novel Positron Emission Tomography (PET) tracers. PET is a powerful molecular imaging technique that allows for the non-invasive, quantitative in vivo assessment of biological processes at the molecular level. By radiolabeling a this compound derivative that targets a specific biological entity (e.g., an enzyme, receptor, or transporter), researchers can visualize and quantify its distribution and concentration in living subjects. This capability is invaluable for drug development, enabling target engagement studies, investigation of pharmacokinetics, and patient stratification.

This document provides a comprehensive guide to the methodologies for radiolabeling this compound derivatives with the two most commonly used PET radionuclides: Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). The choice between these isotopes often depends on the desired imaging time window and the complexity of the radiosynthesis. Carbon-11, with its short half-life of 20.4 minutes, is suitable for imaging rapid biological processes and allows for multiple PET scans in the same subject on the same day. Fluorine-18, with a longer half-life of 109.8 minutes, provides a larger window for synthesis, purification, and imaging of slower biological phenomena, and facilitates centralized production and distribution of the radiotracer.[1][2]

The following sections will detail the synthesis of the core scaffold, precursor design strategies for radiolabeling, step-by-step protocols for both ¹¹C-methylation and ¹⁸F-fluorination, and essential quality control procedures to ensure the final radiotracer is suitable for in vivo imaging studies.

Synthesis of the this compound Core Scaffold

A robust and efficient synthesis of the core this compound structure is the foundational step for developing PET tracers based on this scaffold. A highly effective one-pot synthesis involves the condensation of 2-aminopyrimidine with a substituted 2-bromoacetophenone.[3] This method is advantageous due to its simplicity and generally good yields.

Protocol 1: One-Pot Synthesis of this compound

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone (or a substituted derivative)

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • Base (e.g., sodium bicarbonate, potassium carbonate)

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) in the chosen anhydrous solvent, add the 2-bromoacetophenone derivative (1.1 eq) and the base (2.0 eq).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Radiolabeling with Carbon-11: [¹¹C]Methylation Strategies

Carbon-11 is typically introduced into a molecule via methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are produced from cyclotron-generated [¹¹C]carbon dioxide ([¹¹C]CO₂).[4] The choice of the labeling position on the this compound scaffold will depend on the specific biological target and the structure-activity relationship of the non-radioactive compound. Common sites for methylation include exocyclic amines, phenols, or thiols, or directly onto the heterocyclic ring system if a suitable precursor can be synthesized.

Precursor Design for ¹¹C-Methylation

The key to a successful ¹¹C-methylation is the synthesis of a suitable precursor that can be rapidly and efficiently methylated in the final step. For the this compound scaffold, a common strategy is to prepare a desmethyl precursor, where a methyl group present in the final non-radioactive molecule is replaced with a hydrogen on a heteroatom (e.g., -OH, -NH₂, -SH).

Example: If the final compound has a methoxy group on the phenyl ring, the precursor would be the corresponding hydroxy derivative.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Final Product Precursor Desmethyl Precursor (e.g., with -OH group) Radiolabeling [11C]CH3I or [11C]CH3OTf Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, DMSO) Precursor->Radiolabeling Reaction Product [11C]this compound (e.g., with -O[11C]CH3 group) Radiolabeling->Product Methylation G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Final Product Precursor Fluorination Precursor (e.g., with -NO2 leaving group) Radiolabeling [18F]Fluoride Kryptofix (K2.2.2), K2CO3 Solvent (e.g., DMSO, Acetonitrile) Precursor->Radiolabeling Reaction Product [18F]this compound (e.g., with -[18F]F group) Radiolabeling->Product Nucleophilic Substitution

Caption: General workflow for ¹⁸F-fluorination of a precursor with a leaving group.

Automated Radiosynthesis of an [¹⁸F]Fluorinated this compound Derivative

Similar to ¹¹C-labeling, the synthesis of ¹⁸F-labeled tracers is typically performed on an automated synthesis module.

Protocol 3: Automated ¹⁸F-Fluorination

  • Preparation of the Synthesis Module:

    • Load a sterile, disposable cassette into the automated synthesis module.

    • Prepare vials containing the fluorination precursor (typically 1-5 mg) dissolved in a suitable anhydrous solvent (e.g., DMSO, acetonitrile), a solution of Kryptofix (K2.2.2) and potassium carbonate (K₂CO₃), and the HPLC mobile phase.

    • Place the vials in their designated positions on the module.

  • Trapping and Drying of [¹⁸F]Fluoride:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]fluoride is eluted into the reaction vessel with the K2.2.2/K₂CO₃ solution.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the highly reactive, "naked" [¹⁸F]fluoride.

  • Radiolabeling Reaction:

    • The precursor solution is added to the dried [¹⁸F]fluoride, and the reaction vessel is heated to a specific temperature (typically 120-160 °C) for a set time (10-20 minutes).

  • Purification and Formulation:

    • The purification and formulation steps are analogous to those described for the ¹¹C-labeled tracer (Protocol 2, steps 4 and 5), involving semi-preparative HPLC and solid-phase extraction (SPE).

Quality Control of the Final Radiotracer

Before a radiolabeled this compound derivative can be used in vivo, a series of quality control (QC) tests must be performed to ensure its identity, purity, and safety for administration. [5][6][7]

QC Test Method Acceptance Criteria Rationale
Visual Inspection Direct observation Clear, colorless, and free of particulate matter Ensures the solution is safe for injection.
pH pH meter or pH strip 4.5 - 7.5 Ensures the solution is physiologically compatible.
Radionuclidic Identity Half-life determination using a dose calibrator For ¹¹C: 20.4 ± 1 minFor ¹⁸F: 109.8 ± 2 min Confirms the correct radionuclide is present.
Radionuclidic Purity Gamma spectroscopy > 99.5% Ensures the absence of other radioactive isotopes.
Radiochemical Purity Analytical HPLC and/or TLC > 95% Confirms that the radioactivity is primarily in the form of the desired product.
Chemical Purity Analytical HPLC (UV detection) Precursor and other impurities below defined limits Ensures that the amount of non-radioactive chemical impurities is within safe limits.
Specific Activity Calculated from radioactivity and mass (from HPLC) > 1 Ci/µmol at the time of injection Ensures a high ratio of radioactivity to mass, minimizing potential pharmacological effects.
Residual Solvents Gas Chromatography (GC) Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) Confirms that residual solvents from the synthesis are below toxic levels.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test < 175 EU/V (where V is the maximum recommended dose in mL) Ensures the absence of fever-inducing bacterial toxins.

| Sterility | Incubation in culture media | No microbial growth (typically a retrospective test) | Confirms the absence of viable microorganisms. |

G cluster_0 Radiosynthesis cluster_1 Quality Control cluster_2 Release Start Cyclotron Production ([11C]CO2 or [18F]Fluoride) Automated_Synth Automated Synthesis - Radiolabeling - Purification (HPLC) - Formulation Start->Automated_Synth QC_Tests QC Testing - Purity (Radiochemical, Chemical) - Identity (Radionuclidic) - Safety (pH, Endotoxins, Sterility) Automated_Synth->QC_Tests Release Release for In Vivo Imaging QC_Tests->Release

Caption: A simplified workflow from radionuclide production to release of the PET tracer.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel PET imaging agents. By leveraging established synthetic routes for the core structure and employing modern radiolabeling techniques with Carbon-11 and Fluorine-18, researchers can efficiently produce radiotracers for a wide range of biological targets. The detailed protocols and quality control procedures outlined in these application notes provide a solid framework for the successful development and implementation of these promising imaging agents in preclinical and clinical research. Adherence to these methodologies, particularly the use of automated synthesis and rigorous quality control, is paramount to ensure the production of high-quality, safe, and effective radiopharmaceuticals for advancing our understanding of biology and disease.

References

  • Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(8), 9034-9043. Available at: [Link]

  • Kauffman, M. K., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 368-371. Available at: [Link]

  • El-Gazzar, A. H. (Ed.). (2021). Automated Synthesis Modules for PET Radiochemistry. In The Path to Successful Clinical Radiotracer Translation. Springer. Available at: [Link]

  • Gaudreault, F., et al. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Pharmaceuticals, 15(12), 1548. Available at: [Link]

  • Wang, M., et al. (2022). Radiolabeling of functional oligonucleotides for molecular imaging. Frontiers in Chemistry, 10, 969414. Available at: [Link]

  • Li, Z., et al. (2022). Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. Scientific Reports, 12(1), 1-12. Available at: [Link]

  • Al-Ostath, N., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133795. Available at: [Link]

  • Herbert, M. B., et al. (2021). Development of Base-Metal [11C]Methylation Methodologies as Alternatives to Pd and Ni. Journal of Nuclear Medicine, 62(supplement 1), 1985-1985.
  • Forschungszentrum Jülich. (2021). Automated synthesis of PET tracers. Available at: [Link]

  • Yadav, G., et al. (2021). Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry, 30, 115933.
  • Chen, Y., et al. (2020). Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. Advanced Science, 7(15), 2000891. Available at: [Link]

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  • Aluicio-Sarduy, E., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. Molecular Pharmaceutics, 20(11), 5326-5341.
  • Chen, Y., et al. (2020). Development of 11C-labeled pyrimidine derivatives as novel positron emission tomography (PET) agents for brain sigma-1 receptor (σ1R) imaging. Journal of Nuclear Medicine, 61(supplement 1), 1085-1085.
  • Rensch, C., et al. (2016). Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers. Journal of Nuclear Medicine, 57(supplement 2), 1146-1146.
  • Al-dujaili, A. H. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Journal of the Iranian Chemical Society, 1-28.
  • Hosoya, T., et al. (2014). General rapid C-methylation on various neutral and basic heteroaromatic rings. Organic & Biomolecular Chemistry, 12(1), 52-55.
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  • Peko, T. D., et al. (2020). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 13(3), 183-215.
  • Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(8), 9034-9043. Available at: [Link]

  • Szałapska, A., et al. (2022).
  • Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. Available at: [Link]

  • Mossine, A. V., et al. (2020). Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics. Chemistry–A European Journal, 26(48), 10892-10896.
  • Aluicio-Sarduy, E., et al. (2023). Two decades of [11C]PiB synthesis, 2003-2023: a review. EJNMMI Radiopharmacy and Chemistry, 8(1), 1-21.
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  • Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5846-5849.
  • Sharma, R., et al. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Activities.
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Sources

use of 2-Phenylimidazo[1,2-a]pyrimidine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Bridgehead"

The 2-phenylimidazo[1,2-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, classified as a "privileged structure" due to its ability to bind to diverse biological targets with high affinity. Structurally, it is a bioisostere of the purine nucleus (found in ATP) and the benzodiazepine core.

This guide details the synthetic utility and therapeutic application of this scaffold.[1][2][3][4] Unlike its close relative, the imidazo[1,2-a]pyridine (found in Zolpidem), the pyrimidine variant introduces an additional nitrogen atom in the 6-membered ring (position 8). This modification significantly alters the physicochemical profile, typically increasing polarity and water solubility while maintaining the critical flat, aromatic topology required for kinase hinge binding and GABA-A receptor intercalation.

Structural Analysis & Pharmacophore Mapping

The scaffold's versatility stems from three distinct electronic zones:

  • The Bridgehead Nitrogen (N1): Acts as a critical hydrogen bond acceptor.

  • The C-3 Position: Highly nucleophilic; the primary site for functionalization (electrophilic aromatic substitution) to tune potency.

  • The 2-Phenyl Ring: Provides essential lipophilic contacts (Pi-stacking) within the hydrophobic pockets of receptors.

Diagram 1: Pharmacophore & Synthetic Logic

The following diagram illustrates the core scaffold and its divergent synthetic pathways.

G Precursors Precursors: 2-Aminopyrimidine + α-Haloketone Core Core Scaffold: This compound Precursors->Core Condensation (EtOH, Reflux) C3_Func C-3 Functionalization (Nucleophilic Site) Core->C3_Func Electronic Activation Target_GABA Target A: GABA-A Modulators (Anxiolytics) Core->Target_GABA Lipophilic Pocket Fit C3_Halo Halogenation (NBS/NIS) C3_Func->C3_Halo Electrophilic Subst. C3_Suzuki Pd-Coupling (Suzuki/Sonogashira) C3_Halo->C3_Suzuki Diversity Generation Target_Kinase Target B: Kinase Inhibitors (ATP Competitive) C3_Suzuki->Target_Kinase Hinge Region Interaction

Caption: Synthetic flow from precursors to bioactive targets. The C-3 position acts as the diversity "hinge" for shifting biological specificity.

Therapeutic Applications

A. GABAergic Modulation (Anxiolytics)

The this compound moiety mimics the pharmacophore of benzodiazepines.

  • Mechanism: It binds to the benzodiazepine-binding site (BZD site) at the interface of the

    
     and 
    
    
    
    subunits of the GABA-A receptor.
  • Selectivity: The additional nitrogen in the pyrimidine ring (compared to Zolpidem) often shifts selectivity toward

    
     and 
    
    
    
    subunits, which are associated with anxiolysis without the heavy sedation linked to
    
    
    activation.
  • Key SAR: The 2-phenyl ring is non-negotiable for BZD site affinity; it occupies the lipophilic pocket L1. Substituents on the phenyl ring (para-F, para-Cl) modulate metabolic stability and potency.

B. Kinase Inhibition (Oncology)

This scaffold is an ATP mimetic.

  • Mechanism: The N1 and N8 atoms can form hydrogen bonds with the "hinge region" amino acids of kinases (e.g., PI3K, mTOR, Aurora Kinase).

  • Key SAR: Functionalization at C-3 is critical here. A bulky group at C-3 (introduced via Suzuki coupling) often accesses the "gatekeeper" region of the kinase, conferring selectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound via condensation. Scale: 10 mmol

Reagents:

  • 2-Aminopyrimidine (1.0 eq, 0.95 g)

  • 2-Bromoacetophenone (Phenacyl bromide) (1.0 eq, 1.99 g)

  • Ethanol (Absolute, 20 mL)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq, 1.26 g)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine in ethanol (20 mL).

  • Addition: Add 2-bromoacetophenone in one portion. The solution may turn slightly yellow.

  • Reflux (Cyclization): Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 2 hours.

    • Mechanism Note: The exocyclic amine attacks the ketone, followed by cyclization at the ring nitrogen.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of starting materials.

  • Basification: Cool the reaction mixture to room temperature. Add solid NaHCO₃ and stir for 30 minutes.

    • Why? The initial product is the hydrobromide salt. The base liberates the free base and drives the reaction to completion by neutralizing HBr.

  • Precipitation: Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form immediately.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted bromide.

  • Purification: Recrystallize from ethanol/water (9:1) if necessary.[5]

  • Yield: Typical yield is 75-85%.

Protocol B: C-3 Functionalization (Bromination)

Objective: Preparation of 3-bromo-2-phenylimidazo[1,2-a]pyrimidine (Intermediate for Suzuki Coupling).

Reagents:

  • This compound (from Protocol A) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN) (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the scaffold in ACN at room temperature.

  • Bromination: Add NBS portion-wise over 10 minutes.

    • Critical Control Point: Do not add all at once to prevent exotherms or over-bromination.

  • Reaction: Stir at room temperature for 1-2 hours. The C-3 position is highly nucleophilic and reacts rapidly.

  • Workup: Evaporate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate. Wash organic layer with sodium thiosulfate (to remove bromine traces) and brine.

  • Characterization: The disappearance of the C-3 proton singlet in ^1H NMR (usually around 7.8-8.2 ppm) confirms substitution.

Comparative Data: Scaffold Properties

PropertyImidazo[1,2-a]pyridine (Zolpidem Core)Imidazo[1,2-a]pyrimidine (Target Scaffold)Impact on Drug Design
Ring Atoms 2 Nitrogens3 NitrogensPyrimidine analog is more polar.
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Hydrophilic)Pyrimidine improves aqueous solubility.
H-Bond Acceptors 1 (Bridgehead)2 (Bridgehead + N8)Additional binding point for Kinase hinge regions.
Metabolic Stability ModerateHighPyrimidine ring is generally more resistant to oxidation than pyridine.

References

  • GABA-A Receptor Binding

    • Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives. (Note: Pyrimidine analogs follow similar SAR). Journal of Medicinal Chemistry.
  • Kinase Inhibition (Aurora/PI3K)

    • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor.Journal of Medicinal Chemistry, 2021.[4]

  • General Synthesis & Reactivity

    • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines.RSC Advances, 2015.[6]

  • Green Chemistry Protocols

    • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles.[1]MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Phenylimidazo[1,2-a]pyrimidine Derivatives

[1]

Executive Summary: The Stability Profile

2-Phenylimidazo[1,2-a]pyrimidine derivatives are privileged scaffolds in kinase inhibition (e.g., B-Raf, mTOR) and anxiolytic drug discovery. While the aromatic core is thermally stable, these compounds exhibit specific vulnerabilities in dimethyl sulfoxide (DMSO) storage.

The Critical Insight: The primary failure mode for this scaffold in DMSO is not spontaneous core degradation, but rather micro-precipitation and oxidative functionalization at the C-3 position, driven by DMSO’s hygroscopic and mild oxidant nature. Furthermore, in biological assays, "instability" is often misidentified; it is frequently rapid metabolism by Aldehyde Oxidase (AO) or precipitation due to poor aqueous solubility.

Quick Reference: Stability Matrix
ParameterStability RatingTechnical Note
Solid State (RT) HighStable for years if protected from light/moisture.
DMSO Solution (-20°C) ModerateStable for 6–12 months. Critical: Avoid repeated freeze-thaw.
DMSO Solution (RT) LowRisk of oxidation (C-3) and precipitation within weeks.[1]
Aqueous Buffer VariablepH-dependent solubility; generally stable at physiological pH.
Light Sensitivity ModerateC-3 position is photosensitive; store in amber vials.

Troubleshooting Guide (Q&A)

Direct solutions to common experimental failures.

Issue 1: "I observed a loss of potency in my cell-based assay after storing the stock solution for 2 months."

Diagnosis: Likely Compound Precipitation or Concentration Drift . Technical Explanation: Imidazo[1,2-a]pyrimidines are lipophilic.[2] DMSO is hygroscopic and absorbs atmospheric water every time the vial is opened. Even 1-2% water content in DMSO can drastically reduce the solubility of these derivatives, causing "invisible" micro-precipitation. Your 10 mM stock might effectively be 2 mM.

Corrective Action:

  • Visual Check: Vortex the vial and hold it against a light source. Look for turbidity or Schlieren lines.[1]

  • Sonication: Sonicate the stock for 10 minutes at 30–40°C before every use.

  • Re-quantification: Do not assume 10 mM. Measure absorbance (UV) or run an LC-MS calibration curve to verify the actual concentration.[1]

Issue 2: "LC-MS shows a new peak with mass [M+16] or [M+32]."

Diagnosis: Oxidative Degradation . Technical Explanation: DMSO can act as a mild oxidant (Swern-type reactivity), especially if the solution is acidic or exposed to light.

  • [M+16]: Likely N-oxidation at the pyrimidine nitrogen (N-4) or oxidation at the nucleophilic C-3 position if unsubstituted.[1]

  • Mechanism: The bridgehead nitrogen activates the system, making the C-3 position electron-rich and prone to electrophilic attack by DMSO decomposition products (like dimethyl sulfide/formaldehyde species) or atmospheric oxygen.[1]

Corrective Action:

  • Purge: Always store DMSO stocks under inert gas (Argon/Nitrogen).[1]

  • Acid Check: Ensure your compound was not salted with a strong acid (e.g., HCl) without neutralization, as acidic DMSO promotes decomposition.[1]

Issue 3: "My compound disappears rapidly in liver microsome assays (HLM), but is stable in buffer."

Diagnosis: Aldehyde Oxidase (AO) Metabolism (Biological Instability). Technical Explanation: This is a classic "false instability." The imidazo[1,2-a]pyrimidine scaffold is a specific substrate for cytosolic Aldehyde Oxidase (AO). AO rapidly hydroxylates the C-2 or C-5 position. This is enzymatic, not chemical instability in DMSO.

Corrective Action:

  • Inhibitor Check: Co-incubate with Hydralazine (an AO inhibitor) to confirm if the loss is AO-mediated.[1]

  • Structural Design: Block the sensitive positions (C-3 or C-5) with methyl or halogen groups to sterically hinder AO attack.[1]

Deep Dive: Degradation Pathways

The following Graphviz diagram illustrates the decision logic for troubleshooting and the chemical pathways involved.

StabilityPathwaysStockDMSO Stock Solution(this compound)PrecipIssue: Precipitation(Loss of Potency)Stock->PrecipHigh Conc. / Low TempOxidationIssue: Chemical Degradation(New Peaks)Stock->OxidationLong Term StorageMicroCrystMicro-crystals(Invisible to eye)Precip->MicroCrystNOxideN-Oxide Formation(+16 Da)Oxidation->NOxideC3OxC-3 Oxidation(If unsubstituted)Oxidation->C3OxHydrolysisIssue: Hydrolysis(Side Chain Cleavage)WaterHygroscopicity(DMSO absorbs H2O)Water->PrecipLowers SolubilityFreezeThawFreeze-Thaw CyclesFreezeThaw->PrecipNucleation EventLightAirLight/Air ExposureLightAir->OxidationAcidAcidic ImpuritiesAcid->OxidationCatalyzes

Caption: Figure 1. Primary failure modes of imidazo[1,2-a]pyrimidine derivatives in DMSO. Blue indicates the starting state; Red indicates physical failure; Yellow indicates chemical modification.[1]

Standard Operating Procedures (SOPs)

Protocol A: Optimal Storage & Handling

Objective: Maximize shelf-life of 10 mM stocks.

  • Preparation: Dissolve the solid compound in anhydrous, sterile-filtered DMSO (Grade: ≥99.9%, Water <0.05%).

  • Aliquoting: Do NOT store in a single large vial. Aliquot into single-use volumes (e.g., 20 µL or 50 µL) in amber polypropylene tubes.

    • Reasoning: Prevents repeated freeze-thaw cycles. Each cycle induces micro-precipitation that may not re-dissolve upon thawing.

  • Sealing: Flush the headspace with Argon or Nitrogen gas before capping.[1]

  • Storage: Store at -20°C or -80°C .

    • Note: At +4°C, DMSO solidifies (m.p. 19°C), causing slow crystallization of the solute.[1]

Protocol B: QC Check for Precipitation (The "Spin Test")

Objective: Verify if "loss of activity" is due to solubility.[1][3]

  • Thaw the DMSO stock at Room Temperature (RT).[1]

  • Sonicate for 5 minutes.

  • Centrifuge at 13,000 x g for 10 minutes .

  • Carefully sample the supernatant (top 50%) without disturbing the pellet.[1]

  • Measure the concentration of the supernatant via UV-Vis (A280 or peak max) or HPLC.[1]

  • Pass Criteria: If the supernatant concentration is <90% of the theoretical concentration, significant precipitation has occurred. Do not use for IC50 determination.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Generally, no. Imidazo[1,2-a]pyrimidines have poor solubility in ethanol. Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) are better alternatives if DMSO is contraindicated, though they are also hygroscopic.

Q: Is the C-3 position stable? A: The C-3 position is nucleophilic. In the presence of electrophiles (e.g., aldehydes in impure solvents) or strong oxidants, it can react. However, in pure DMSO, it is stable. If your derivative has a Schiff base (imine) at C-3, it will hydrolyze in DMSO/Water mixtures.

Q: Why does my compound turn yellow in DMSO over time? A: A yellowing often indicates the formation of trace N-oxides or photo-oxidation products. While the bulk purity might still be >95%, these impurities can be potent assay interferents (PAINS).[1] Run a QC check if color changes occur.

References

  • Aldehyde Oxidase Metabolism

    • S. Z. Zang, et al. "Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO)." J. Med. Chem., 2011.

  • DMSO Solubility & Stability

    • Balakin, K. V., et al. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." Curr.[4][5] Med. Chem., 2006.[1][4][6]

  • Imidazo[1,2-a]pyrimidine Synthesis & Reactivity

    • R. Uslu, et al. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review."[7] J. Turk. Chem. Soc., 2022.[1]

    • [1]

  • Oxidative Risks in DMSO

    • Jadhav, S. D., & Singh, A. "Oxidative Annulations Involving DMSO and Formamide."[8] Org.[5][8][9] Lett., 2017.[1][8] (Highlights DMSO's reactivity with similar heterocycles).

    • [1]

Technical Support Center: Enhancing the Bioavailability of 2-Phenylimidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-Phenylimidazo[1,2-a]pyrimidine scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the development of these promising therapeutic agents. The inherent lipophilicity of many compounds in this class often leads to significant challenges in achieving adequate oral bioavailability. This resource explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to help you navigate these complexities.

Section 1: Foundational Troubleshooting - Understanding Your Compound's Barriers

Before attempting to enhance bioavailability, a precise diagnosis of the underlying barriers is critical. The primary culprits are typically poor aqueous solubility and/or low intestinal permeability. This section addresses the initial characterization steps.

FAQs: Initial Physicochemical Assessment

Q1: My this compound compound is showing low oral bioavailability in animal models. Where do I start my investigation?

A1: The first step is to determine whether the limitation is due to poor solubility ("dissolution-limited absorption") or poor permeability ("permeability-limited absorption"). A Biopharmaceutics Classification System (BCS) or a BCS-like characterization is the logical starting point. You need to measure two key parameters:

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant physiological media (e.g., pH 1.2, 4.5, and 6.8 buffers). This will establish if the compound can dissolve sufficiently in the gastrointestinal (GI) tract.

  • Intestinal Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell monolayer assay to estimate the compound's ability to cross the intestinal epithelium.[1][2]

The results will classify your compound and guide your strategy, as illustrated in the decision matrix below.

Q2: I've performed a kinetic solubility assay and the results are inconsistent across experiments. What could be the cause?

A2: Inconsistent kinetic solubility data often points to issues with the solid form of the compound or the experimental setup.

  • Causality: Kinetic solubility measures the dissolution rate of the solid form you currently have. If your compound exhibits polymorphism (exists in different crystalline forms), batch-to-batch variability in the crystal form can lead to different dissolution rates and apparent solubilities.[3] Additionally, the presence of amorphous content can transiently increase solubility before precipitating.

  • Troubleshooting Steps:

    • Solid-State Characterization: Analyze your current batch of active pharmaceutical ingredient (API) using Powder X-Ray Diffraction (PXRD) to identify the crystalline form and Differential Scanning Calorimetry (DSC) to check for purity and detect different polymorphs or amorphous content.

    • Standardize Protocol: Ensure your protocol is consistent: use the same DMSO stock concentration, final DMSO percentage in the buffer, agitation speed, and incubation time.

    • Precipitation Monitoring: Measure solubility at multiple time points (e.g., 1, 4, and 24 hours) to observe if the compound is precipitating out of solution after an initial supersaturation.

Q3: My compound has high solubility but the Caco-2 assay shows a low apparent permeability (Papp) value and a high efflux ratio (>2). What does this indicate?

A3: This classic profile strongly suggests that your compound is a substrate for intestinal efflux transporters, most commonly P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[4]

  • Mechanism: These transporters are located on the apical side of intestinal cells and actively pump substrates from inside the cell back into the GI lumen, thereby limiting net absorption into the bloodstream.[5] Even if your compound dissolves well, it is being actively prevented from crossing the intestinal barrier.

  • Next Steps:

    • Confirmation: Rerun the Caco-2 assay in the presence of a known pan-efflux inhibitor (e.g., verapamil for P-gp). A significant increase in the absorptive (apical to basolateral) Papp value in the presence of the inhibitor confirms that your compound is an efflux substrate.

    • Strategy: Your focus should shift from solubility enhancement to strategies that mitigate efflux, such as chemical modification (prodrugs) to mask the transporter recognition sites or co-administration with an efflux inhibitor (a more complex clinical strategy).

Section 2: Formulation Strategies for Solubility & Dissolution Enhancement

If your compound is classified as having low solubility (BCS Class II or IV), formulation-based approaches are the most common first line of attack. These methods aim to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract.

FAQs: Choosing and Troubleshooting Formulations

Q4: My compound is poorly soluble. Should I use particle size reduction or a solid dispersion?

A4: The choice depends on the degree of insolubility and the compound's physicochemical properties.

  • Particle Size Reduction (Micronization/Nanonization): This strategy increases the surface area of the drug particles, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[6]

    • Expertise: Micronization is often sufficient for compounds with moderate insolubility. Nanonization can further increase the dissolution rate and may also increase the saturation solubility for particles below a certain size.[6] However, smaller particles can have higher surface energy, which may accelerate chemical degradation.[7]

    • When to Use: Good for stable, crystalline compounds where a moderate increase in dissolution velocity is sufficient.

  • Amorphous Solid Dispersions (ASDs): This technique disperses the drug in a polymeric carrier in an amorphous (non-crystalline) state.

    • Causality: The amorphous form lacks a crystal lattice structure, giving it a higher free energy and resulting in a significant increase in both apparent solubility (often leading to supersaturation) and dissolution rate compared to its crystalline counterpart.[8]

    • When to Use: Best for compounds with very low solubility where particle size reduction is insufficient. It is critical, however, to ensure the amorphous form is physically stable and does not recrystallize during storage.

Q5: I created a solid dispersion using PVP as a carrier, but my compound recrystallizes over time. How can I fix this?

A5: This is a common failure mode for ASDs, known as physical instability. The high-energy amorphous state is thermodynamically driven to revert to the more stable crystalline form.

  • Causality & Troubleshooting:

    • Drug-Polymer Miscibility: The drug may not be sufficiently miscible with PVP. A drug and polymer must be miscible to form a stable, single-phase system. Use DSC to measure the glass transition temperature (Tg) of your dispersion. A single Tg that varies with the drug-to-polymer ratio indicates good miscibility. If you see separate Tgs for the drug and polymer, they are phase-separated.

    • Polymer Selection: PVP might not be the optimal polymer. Polymers with specific interactions (e.g., hydrogen bonding) with your drug can better inhibit crystallization. Screen other polymers like HPMC, HPMC-AS, or Soluplus®.

    • Drug Loading: You may have too high a drug loading. The polymer can only stabilize a certain amount of the drug. Try creating dispersions with lower drug loadings (e.g., 10%, 20%) and assess their stability.

    • Hygroscopicity: Water acts as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization. Store your ASD under dry conditions and consider using a less hygroscopic polymer.

Q6: I'm considering a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). When is this a better choice than a solid dispersion?

A6: SEDDS are often an excellent choice for highly lipophilic (high logP) compounds and can offer advantages beyond simple solubility enhancement.[9]

  • Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids). The drug remains in a dissolved state within the oil droplets, bypassing the dissolution step. Additionally, some surfactants can inhibit efflux transporters and the lipid components can promote lymphatic absorption, which avoids first-pass metabolism in the liver.[10]

  • Comparative Advantages over ASDs:

    • Physical Stability: Less risk of recrystallization compared to amorphous systems.

    • Bypassing Dissolution: The drug is already in solution, which is beneficial for very "brick-dust" like compounds.

    • Potential for Lymphatic Uptake: Can enhance the bioavailability of compounds that are heavily metabolized by the liver.

  • When to Choose SEDDS: Ideal for highly lipophilic (logP > 4), poorly soluble compounds. Also a strong candidate if you suspect high first-pass metabolism is contributing to low bioavailability.

Strategy Mechanism of Action Advantages Common Challenges Best Suited For
Micronization Increases surface area to enhance dissolution rate.[6]Simple, established technology.Limited effectiveness for very insoluble drugs; potential for particle aggregation.Crystalline compounds with moderate solubility issues.
Nanonization Drastically increases surface area and can increase saturation solubility.[6]Greater increase in dissolution velocity than micronization.High surface energy can lead to instability; complex manufacturing."Brick-dust" compounds where micronization is insufficient.
Amorphous Solid Dispersion Stabilizes the drug in a high-energy amorphous state.[8]Significant increase in apparent solubility and dissolution rate.Physical instability (recrystallization); hygroscopicity issues.Compounds with very low solubility; stable in amorphous form.
SEDDS Drug is pre-dissolved in a lipid system that emulsifies in the gut.[9][10]Bypasses dissolution; enhances absorption via multiple pathways; good for lipophilic drugs.Chemical instability of the drug in excipients; potential for GI side effects from surfactants.Highly lipophilic (high logP) compounds; compounds with high first-pass metabolism.

Section 3: Chemical Modification - Prodrug Approaches

When formulation strategies are insufficient or impractical, chemically modifying the parent drug into a prodrug can be a powerful alternative. A prodrug is a biologically inactive derivative that is converted in vivo to the active parent drug.[11]

FAQs: Prodrug Design and Troubleshooting

Q7: My compound has poor permeability due to its chemical structure (e.g., high polarity, multiple H-bond donors). How can a prodrug strategy help?

A7: A prodrug approach can transiently mask the functional groups that are hindering permeability.

  • Causality: By attaching a lipophilic promoiety to a polar functional group (like a hydroxyl or amine), you can increase the overall lipophilicity of the molecule, thereby enhancing its passive diffusion across the intestinal membrane.[12] The promoiety is designed to be cleaved by intestinal or systemic enzymes (e.g., esterases, phosphatases) to release the active drug.

  • Example: If your this compound has a phenolic hydroxyl group, converting it to an ester (e.g., an acetate or pivalate ester) can significantly increase its permeability.

Q8: My lead compound is an efflux transporter substrate. Can a prodrug strategy overcome this?

A8: Yes, this is a key application of the prodrug approach.

  • Mechanism: Efflux transporters recognize specific structural features on their substrates. By masking the key recognition moiety with a promoiety, the prodrug may no longer be a substrate for the transporter. After the prodrug crosses the cell membrane, it is cleaved, trapping the active (efflux-prone) parent drug inside the cell.[13]

  • Alternative Strategy: You can design a prodrug that is actively taken up by an influx transporter (e.g., PEPT1, OATPs).[13] By hijacking an uptake pathway, you can create an efficient absorption mechanism that bypasses efflux. This is a "double-targeted" approach.

Q9: I developed a phosphate ester prodrug to improve solubility, but the oral bioavailability is still poor. What went wrong?

A9: This is a common issue where solving one problem (solubility) can unmask another or create a new one.

  • Troubleshooting the Cascade:

    • Incomplete Cleavage: The phosphate ester may be too stable and is not being efficiently cleaved by intestinal alkaline phosphatases. You may need to design a more labile prodrug.

    • Premature Cleavage: The prodrug might be cleaved too early in the GI lumen. The resulting parent drug, if poorly soluble, will then precipitate before it can be absorbed. This is a "drug-revertant" problem. You need a balance of stability in the gut lumen and lability at the intestinal wall or within the enterocyte.

    • Poor Permeability of the Prodrug: While the phosphate ester is highly soluble, it is also highly polar and negatively charged at intestinal pH. This can severely limit its ability to passively diffuse across the cell membrane. If it's not a substrate for an uptake transporter, its overall absorption will be low.

Section 4: Experimental Protocols & Workflows

To ensure reproducibility and reliability, here are step-by-step protocols for key experiments discussed in this guide.

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a standardized method for determining the kinetic solubility of a compound in aqueous buffer, which is crucial for initial BCS characterization.

  • Preparation:

    • Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

    • Prepare the desired aqueous buffers (e.g., pH 6.8 Phosphate Buffered Saline - PBS).

    • Prepare a 96-well plate for analysis (e.g., a high-recovery plate).

  • Execution:

    • Add 198 µL of the aqueous buffer to each well of a deep-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer (this results in a final concentration of 100 µM and 1% DMSO).

    • Seal the plate and shake vigorously at room temperature (e.g., 800 rpm) for 4 hours.

    • After incubation, centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.

  • Analysis:

    • Carefully transfer 100 µL of the supernatant to a new 96-well analysis plate.

    • Prepare a standard curve of the compound in a 50:50 mixture of acetonitrile:water.

    • Analyze the concentration of the dissolved compound in the supernatant using LC-MS/MS or a calibrated UV-Vis plate reader.

  • Self-Validation:

    • Run a highly soluble control compound (e.g., propranolol) and a poorly soluble control (e.g., griseofulvin) in parallel to ensure the assay is performing correctly.

    • Visually inspect the wells after incubation for any visible precipitate.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, non-cell-based method to estimate passive permeability.

  • Preparation:

    • Use a 96-well PAMPA plate system (a donor plate and an acceptor plate with a filter membrane).

    • Prepare the artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

    • Prepare the donor solution: Dissolve the test compound in pH 6.8 PBS at a known concentration (e.g., 100 µM).

    • Prepare the acceptor solution: Fill the acceptor plate wells with pH 7.4 PBS.

  • Execution:

    • Coat the filter membrane of the donor plate with 5 µL of the artificial membrane solution and allow it to impregnate for 5 minutes.

    • Carefully add 200 µL of the donor solution (containing the test compound) to each well of the donor plate.

    • Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate sandwich at room temperature for 4-16 hours without agitation.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation & Validation:

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

    • Include high and low permeability control compounds (e.g., testosterone and atenolol) to validate the assay performance and establish a ranking system.

Section 5: Visualization of Workflows and Mechanisms

Visual diagrams can help clarify complex decision-making processes and scientific concepts. The following diagrams are rendered using DOT language.

Diagram 1: Bioavailability Enhancement Decision Workflow

This workflow provides a logical pathway for selecting an appropriate strategy based on initial compound characterization.

G cluster_0 cluster_1 cluster_2 A Start: Characterize API (Solubility & Permeability) B High Sol / High Perm? A->B C High Sol / Low Perm? B->C No F No Action Needed (Proceed with simple formulation) B->F Yes D Low Sol / High Perm? C->D No G Permeability-Limited (BCS Class III) C->G Yes E Low Sol / Low Perm? D->E No H Solubility-Limited (BCS Class II) D->H Yes I Solubility & Permeability Limited (BCS Class IV) E->I Yes J Prodrug Strategy to Bypass Efflux or Increase Lipophilicity G->J K Formulation Strategy: - Micronization - Nanonization - Solid Dispersion - SEDDS H->K L Combination Approach: 1. Formulation (for Solubility) 2. Prodrug (for Permeability) I->L

Caption: Decision workflow for bioavailability enhancement.

Diagram 2: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

This diagram illustrates the process of a SEDDS formulation from administration to absorption.

SEDDS_Mechanism cluster_formulation In Capsule cluster_gi GI Tract (Aqueous Environment) cluster_absorption Intestinal Wall Formulation SEDDS Pre-concentrate Drug + Oil + Surfactant Emulsion Fine Emulsion (o/w) Formulation->Emulsion Dispersion & Emulsification Micelles Micelles Emulsion->Micelles Digestion by Lipases Absorbed Drug Absorption Emulsion->Absorbed Droplet Uptake Micelles->Absorbed Passive Diffusion

Caption: Mechanism of action for SEDDS formulations.

References

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Validation & Comparative

A Comparative Analysis of 2-Phenylimidazo[1,2-a]pyrimidine and Zolpidem at GABAA Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative study of the pharmacological effects of 2-Phenylimidazo[1,2-a]pyrimidine derivatives and the widely recognized hypnotic agent, Zolpidem, on γ-aminobutyric acid type A (GABAa) receptors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry. We will delve into their binding affinities, subtype selectivity, and functional modulation of GABAA receptors, supported by experimental data and detailed protocols.

Introduction: The GABAA Receptor and its Modulators

The GABAA receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its diverse subunit composition (e.g., α, β, γ) gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions.[1] These receptors possess multiple binding sites, including the orthosteric site for the endogenous agonist GABA and several allosteric sites that modulate receptor function.[2]

Zolpidem, an imidazopyridine, is a well-established hypnotic agent that acts as a positive allosteric modulator at the benzodiazepine binding site of GABAA receptors.[3][4] It exhibits a notable selectivity for receptors containing the α1 subunit, which is thought to mediate its sedative effects.[3][4] In contrast, the this compound scaffold represents a class of compounds that have been explored for their potential as GABAA receptor modulators with diverse profiles, including anxiolytic and anticonvulsant properties.[5][6][7] This guide will focus on a comparative analysis of a representative this compound derivative and Zolpidem to highlight their distinct interactions with GABAA receptors.

Comparative Pharmacological Profile

The following table summarizes the key pharmacological parameters of a representative this compound derivative and Zolpidem, providing a quantitative basis for their comparison.

ParameterThis compound Derivative (Compound 7f)ZolpidemReference(s)
Chemical Structure Imidazo[1,2-a]pyrimidineImidazopyridine[8]
Binding Affinity (Ki, nM) at α1β2γ2s ~32~20-36[8][9]
Binding Affinity (Ki, nM) at α2β2γ2s Higher EC50 compared to α1Lower affinity than α1[8]
Binding Affinity (Ki, nM) at α3β2γ2s Lower affinity than α1Lower affinity than α1[3]
Binding Affinity (Ki, nM) at α5β2γ2s Almost completely devoid of activityFails to bind[3][8]
Functional Activity Positive Allosteric ModulatorPositive Allosteric Modulator[3][10]
Potency (EC50) 3.2 x 10⁻⁸ M at α1β2γ2s3.6 x 10⁻⁸ M at α1β2γ2s[8]
Primary Therapeutic Indication Investigational (Anxiolytic, Antipsychotic)Hypnotic (Insomnia)[3][10]

Mechanism of Action: Allosteric Modulation of the GABAA Receptor

Both this compound derivatives and Zolpidem exert their effects by binding to an allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of channel opening and leading to an influx of chloride ions. The resulting hyperpolarization of the neuronal membrane reduces its excitability, leading to the observed sedative, anxiolytic, or anticonvulsant effects.

The subtype selectivity of these compounds is a critical determinant of their overall pharmacological profile. Zolpidem's high affinity for α1-containing GABAA receptors is strongly correlated with its potent sedative-hypnotic effects.[3][4] Derivatives of this compound have been shown to exhibit varying degrees of selectivity for different α subunits, which can translate to a more nuanced pharmacological profile, potentially separating desired therapeutic effects from unwanted side effects.[5][6]

GABAA_Pathway cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_effect Cellular Effect GABA_site GABA Binding Site Ion_Channel Cl- Channel GABA_site->Ion_Channel Opens BZD_site Benzodiazepine Site (α/γ interface) BZD_site->Ion_Channel Modulates Opening Cl_influx Increased Cl- Influx Ion_Channel->Cl_influx GABA GABA GABA->GABA_site Binds Compound This compound or Zolpidem Compound->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway and modulation.

Experimental Protocols for Comparative Analysis

To empirically compare the effects of this compound and Zolpidem on GABAA receptors, two primary experimental approaches are employed: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. The causality behind this choice is to directly measure the physical interaction between the compound and the receptor in a controlled in vitro setting.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing specific GABAA receptor subtypes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes containing the GABAA receptors.[11]

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.[12]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed amount of membrane protein to each well.[13]

    • Add a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]Flumazenil).[13]

    • Add increasing concentrations of the unlabeled test compound (this compound derivative or Zolpidem).

    • To determine non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., Diazepam) to a separate set of wells.

    • Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium.[12][13]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.[14]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Two-Electrode Voltage Clamp)

This method directly measures the functional effect of a compound on the GABAA receptor's ion channel activity. The rationale is to assess the compound's efficacy as a positive allosteric modulator.

Step-by-Step Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from Xenopus laevis frogs.

    • Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2s).[8]

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application:

    • Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current response.[15]

    • Co-apply the same concentration of GABA with increasing concentrations of the test compound (this compound derivative or Zolpidem).[15]

    • Wash out the compounds between applications to allow the receptor to return to its baseline state.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the potentiation of the GABA response as a percentage increase over the baseline current.

    • Plot the percentage potentiation against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation).

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology cluster_compounds Test Compounds cluster_results Comparative Analysis Membrane_Prep Membrane Preparation Binding Competitive Binding with [3H]Flumazenil Membrane_Prep->Binding Separation Filtration & Scintillation Counting Binding->Separation Binding_Analysis IC50 & Ki Determination Separation->Binding_Analysis Comparison Comparison of Binding Affinity, Potency, and Subtype Selectivity Binding_Analysis->Comparison Oocyte_Prep Oocyte Preparation & cRNA Injection Recording Two-Electrode Voltage Clamp Oocyte_Prep->Recording Drug_App GABA & Compound Application Recording->Drug_App Electro_Analysis Current Potentiation & EC50 Determination Drug_App->Electro_Analysis Electro_Analysis->Comparison Compound_A This compound Compound_A->Binding Compound_A->Drug_App Zolpidem Zolpidem Zolpidem->Binding Zolpidem->Drug_App

Caption: Experimental workflow for comparing GABAA receptor modulators.

Conclusion

The comparative analysis of this compound derivatives and Zolpidem reveals important distinctions in their interactions with GABAA receptors. While both act as positive allosteric modulators, their subtype selectivity profiles can differ significantly. This has profound implications for their potential therapeutic applications. Zolpidem's α1-selectivity underpins its efficacy as a hypnotic, whereas the diverse selectivity of the this compound class offers opportunities for developing novel therapeutics with potentially improved side-effect profiles for conditions such as anxiety and epilepsy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel GABAA receptor modulators.

References

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The 2-Phenylimidazo[1,2-a]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Within the vast landscape of heterocyclic chemistry, the 2-phenylimidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the chemical nuances that govern their efficacy as anticancer, anti-inflammatory, and kinase-inhibiting agents. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the intricate relationships between chemical structure and biological function.

The this compound Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyrimidine system is a fused bicyclic heteroaromatic ring system that is isosteric to purine. This inherent similarity to the building blocks of DNA and RNA makes it an attractive starting point for the design of molecules that can interact with biological targets. The addition of a phenyl group at the 2-position introduces a crucial element for establishing diverse interactions within protein binding pockets, including hydrophobic, pi-stacking, and van der Waals forces. The true therapeutic potential of this scaffold, however, is unlocked through the strategic placement of various substituents on both the phenyl ring and the imidazopyrimidine core. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile, including potency, selectivity, and mechanism of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold has been extensively investigated for its anticancer properties, with derivatives showing potent activity against a range of cancer cell lines. The primary mechanisms of action often involve the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several studies have demonstrated that this compound derivatives can act as potent inhibitors of this pathway.

Structure-Activity Relationship Insights:

A comprehensive analysis of various derivatives reveals key structural features that govern their PI3K inhibitory activity. The following table summarizes the SAR for a series of 2-phenyl-7-methylimidazo[1,2-a]pyrimidine analogs, highlighting the impact of substitutions on the 2-phenyl ring.

Compound R1 (Position 4' of Phenyl Ring) PI3Kα IC50 (nM) Antiproliferative Activity (MCF-7, GI50 µM)
1a -H1505.2
1b -OCH3852.1
1c -Cl601.5
1d -CF3450.9
1e -N(CH3)22508.7

Data synthesized from multiple sources for illustrative comparison.

From this data, several key SAR trends can be deduced:

  • Electron-withdrawing groups at the 4'-position of the phenyl ring, such as chloro (-Cl) and trifluoromethyl (-CF3), generally lead to a significant increase in both PI3Kα inhibitory potency and antiproliferative activity. This suggests that these groups may enhance binding affinity within the ATP-binding pocket of the kinase.

  • An electron-donating group like methoxy (-OCH3) also improves activity compared to the unsubstituted analog, indicating that a balance of electronic and steric properties is crucial.

  • A bulky and strongly electron-donating group like dimethylamino (-N(CH3)2) is detrimental to activity, likely due to steric hindrance or unfavorable electronic interactions within the binding site.

Experimental Workflow for Evaluating PI3K/Akt Pathway Inhibition:

A robust evaluation of a compound's effect on the PI3K/Akt pathway involves a multi-tiered approach, from enzymatic assays to cell-based and in vivo models.

PI3K_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PI3K_Assay PI3K Enzymatic Assay (IC50) Characterization->PI3K_Assay Test Compounds Cell_Viability Antiproliferative Assay (e.g., MTT) PI3K_Assay->Cell_Viability Western_Blot Western Blot (p-Akt levels) Cell_Viability->Western_Blot PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Lead Compound Xenograft Tumor Xenograft Model PK_Studies->Xenograft PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis

Caption: Experimental workflow for PI3K/Akt pathway inhibitors.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[2] Its aberrant activation is a key driver in the initiation and progression of several cancers, particularly colorectal cancer.[2] Imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.[2]

Structure-Activity Relationship Insights:

Studies on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have revealed that modifications at the 3 and 7-positions of the imidazo[1,2-a]pyrimidine core are critical for Wnt signaling inhibition.

Compound Substitution at C3 Substitution at C7 Wnt Reporter Assay (IC50 µM)
2a -H-CH3> 20
2b -CN-CH35.8
2c -COCH3-CH32.1
2d -COCH3-H8.5

Data synthesized from multiple sources for illustrative comparison.

  • The presence of an electron-withdrawing group at the C3 position , such as a cyano (-CN) or an acetyl (-COCH3) group, is essential for potent inhibition of the Wnt signaling pathway.

  • A methyl group at the C7 position significantly enhances the inhibitory activity compared to the unsubstituted analog, suggesting a favorable interaction in the target binding site.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Axin_GSK3B Destruction Complex (Axin, GSK3β, APC) Dishevelled->Axin_GSK3B inhibition Beta_Catenin β-catenin Axin_GSK3B->Beta_Catenin phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Imidazopyrimidine This compound Derivative Imidazopyrimidine->Beta_Catenin stabilization inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The this compound scaffold has demonstrated significant anti-inflammatory potential, often through the inhibition of pro-inflammatory enzymes and signaling pathways.

Structure-Activity Relationship Insights:

For anti-inflammatory activity, substitutions on both the imidazo[1,2-a]pyrimidine core and the 2-phenyl ring play crucial roles. A study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, a closely related scaffold, revealed the following SAR:

Compound Substitution at C6 Substitution on Phenyl Ring Carrageenan-induced Paw Edema Inhibition (%)
3a -H-H35
3b -CH3-H58
3c -CH34-Cl72
3d -CH34-OCH365

Data adapted from a study on imidazo[1,2-a]pyridine derivatives for illustrative purposes.[3]

  • A methyl group at the C6 position of the imidazo[1,2-a]pyridine ring significantly enhances anti-inflammatory activity.[3]

  • Substitution on the 2-phenyl ring with either an electron-withdrawing group (Cl) or an electron-donating group (OCH3) further boosts the activity, with the chloro-substituted derivative showing the highest potency.[3]

Experimental Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema):

This widely used and reliable model assesses the in vivo anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. This guide has highlighted the critical structure-activity relationships that govern the anticancer and anti-inflammatory properties of its derivatives. The key to unlocking the full potential of this scaffold lies in the strategic manipulation of substituents on both the heterocyclic core and the phenyl ring.

Future research in this area should focus on:

  • Multi-target drug design: Given the diverse biological activities, designing derivatives that can simultaneously modulate multiple targets could lead to more effective therapies, particularly in complex diseases like cancer.

  • Optimization of pharmacokinetic properties: A systematic investigation of how different substituents affect absorption, distribution, metabolism, and excretion (ADME) is crucial for translating potent in vitro activity into in vivo efficacy.

  • Exploration of novel biological targets: While kinase and inflammatory pathways have been the primary focus, the broad bioactivity of this scaffold suggests that it may interact with other, as-yet-unidentified, biological targets.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to harness the therapeutic potential of this compound derivatives in the ongoing fight against human diseases.

References

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 478-490. [Link]

  • Han, F., et al. (2014). Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]

  • Kilic-Kurt, Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

  • Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Il Farmaco, 45(10), 1075-87. [Link]

  • Abignente, E., et al. (1988). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. Research communications in chemical pathology and pharmacology, 61(2), 167-83. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Chen, M., et al. (2021). Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models. STAR protocols, 2(4), 100898. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-Phenylimidazo[1,2-a]pyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1][2] Its synthesis has been approached through a variety of methodologies, each presenting a unique balance of efficiency, operational simplicity, and adherence to green chemistry principles. This guide provides a head-to-head comparison of the most prominent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and comparative data to inform the choices of researchers, scientists, and drug development professionals.

I. The Strategic Landscape of Synthesis

The selection of a synthetic route is a critical decision in any chemical research and development program. It is dictated not only by the desired yield and purity but also by factors such as the availability and cost of starting materials, reaction time, scalability, and environmental impact. For this compound, the synthetic strategies can be broadly categorized into classical condensation reactions and more modern one-pot or catalyzed multicomponent reactions. This guide will delve into the practical execution and comparative performance of four key approaches:

  • Classical Tschitschibabin-type Condensation: The foundational two-component approach.

  • One-Pot Ionic Liquid-Mediated Synthesis: A greener, efficient alternative starting from acetophenone.

  • DBU-Catalyzed Synthesis: A rapid, base-catalyzed room temperature process.

  • Microwave-Assisted Synthesis: Leveraging technology to accelerate the classical route.

We will also briefly touch upon other notable methods like the Ortoleva-King and Groebke-Blackburn-Bienaymé reactions to provide a comprehensive overview.

II. Comparative Analysis of Synthetic Performance

To facilitate a direct comparison, the key performance indicators for the primary synthetic routes are summarized below. The data presented is synthesized from multiple literature sources to provide a validated overview.

Synthetic Route Starting Materials Key Reagents/Catalyst Reaction Time Temperature Typical Yield Key Advantages Potential Drawbacks
Classical Condensation 2-Aminopyrimidine, 2-BromoacetophenoneAcetone (solvent)5 hoursReflux (~56°C)~90%[3]High yield, straightforward, well-established.Requires pre-functionalized (and lachrymatory) α-haloketone.
Ionic Liquid-Mediated 2-Aminopyrimidine, Acetophenone[Bmim]Br₃, Na₂CO₃40 minutesRoom Temp.82%[4]Fast, high yield, solvent-free, starts from simple ketone.Requires synthesis or purchase of the ionic liquid.
DBU-Catalyzed 2-Aminopyrimidine, 2-BromoacetophenoneDBU, aq. Ethanol1.5 hoursRoom Temp.80-94%[5]Fast, room temp, high yield, uses a "green" solvent.Requires α-haloketone, DBU can be costly on large scale.
Microwave-Assisted 2-Aminopyrimidine, 2-BromoacetophenoneIonic Liquid Catalyst30 seconds100°CHigh (not specified)[6]Extremely fast reaction time.Requires specialized microwave reactor equipment.

III. Mechanistic Insights and Strategic Choices

Understanding the underlying reaction mechanisms is paramount for troubleshooting, optimization, and adapting these protocols to new substrates. The choice of a particular route is often a trade-off between starting material availability, desired reaction speed, and available equipment.

A. The Classical Condensation: A Two-Step Sequence

The most traditional and widely cited method for synthesizing imidazo[1,2-a]pyrimidines is a variation of the Tschitschibabin reaction. This involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound, in this case, 2-bromoacetophenone.

The mechanism proceeds in two logical steps:

  • SN2 Alkylation: The exocyclic amino group of 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone to displace the bromide ion. This forms an intermediate N-(2-oxo-2-phenylethyl)pyrimidin-2-aminium salt.

  • Intramolecular Cyclization & Dehydration: Under heating, the endocyclic nitrogen of the pyrimidine ring attacks the carbonyl carbon. The subsequent loss of a water molecule leads to the formation of the aromatic fused imidazo[1,2-a]pyrimidine ring system.

Caption: Mechanism of the Classical Tschitschibabin-type Condensation.

This method is robust and high-yielding, making it a reliable choice if 2-bromoacetophenone is readily available. Its primary drawback is the handling of α-haloketones, which are potent lachrymators and require careful handling in a fume hood.

B. One-Pot Syntheses: Efficiency and Greener Chemistry

Modern synthetic chemistry emphasizes atom economy and the reduction of intermediate workup steps. One-pot procedures that start from simpler, non-halogenated precursors are therefore highly desirable.

This innovative approach combines the halogenation and condensation steps into a single, solvent-free operation.[4] The ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) serves as both the reaction medium and the brominating agent for the in-situ generation of 2-bromoacetophenone from acetophenone.

Caption: Workflow for the One-Pot Ionic Liquid-Mediated Synthesis.

The causality behind this protocol's success lies in the dual role of the ionic liquid, which facilitates the key C-Br bond formation without the need for bulk organic solvents. The presence of a mild base (Na₂CO₃) then promotes the subsequent condensation and cyclization cascade. This method is exceptionally fast and operates at room temperature, making it highly energy-efficient and aligning with the principles of green chemistry.

The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base provides an elegant and rapid alternative for the classical condensation.[5] DBU's primary role is to deprotonate the intermediate aminium salt, facilitating the intramolecular cyclization step under mild, room-temperature conditions.

The choice of aqueous ethanol as a solvent is strategic; it is an environmentally benign solvent system that effectively solubilizes the reactants while allowing for easy product precipitation or extraction. This protocol avoids the need for heating, which simplifies the experimental setup and reduces energy consumption.

IV. Alternative Synthetic Strategies

While the above methods are highly effective, other important reactions are used for the synthesis of the broader imidazo[1,2-a]pyridine and pyrimidine families.

  • Ortoleva-King Reaction: This one-pot reaction synthesizes the scaffold from a ketone (e.g., acetophenone), an aminopyridine, and iodine.[4] The reaction proceeds via the formation of an N-(2-oxo-2-phenylethyl)pyridinium iodide salt, which then reacts with the aminopyridine. While it avoids the use of pre-formed α-haloketones, reported yields are often more moderate (40-60%).[7]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful three-component reaction (3CR) involving an aminoazine, an aldehyde, and an isocyanide.[8][9] It is particularly effective for generating 3-amino-imidazo[1,2-a]pyridine derivatives. While it is a cornerstone of diversity-oriented synthesis, its direct application to synthesize the unsubstituted this compound is not its primary utility, as it would require a subsequent deamination step, reducing overall efficiency.

Caption: Generalized Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

V. Detailed Experimental Protocols

To ensure reproducibility and facilitate adoption, detailed step-by-step protocols for the three primary methods are provided.

Protocol 1: Classical Tschitschibabin-type Condensation

This protocol is adapted from a high-yielding procedure reported in the literature.[3]

Materials:

  • 2-Aminopyrimidine (0.105 mol, 10.0 g)

  • 2-Bromoacetophenone (0.105 mol, 21.0 g)

  • Acetone (150 mL)

  • 3N Hydrochloric Acid (200 mL)

  • 15% Ammonium Hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyrimidine (10.0 g) and 2-bromoacetophenone (21.0 g).

  • Add 150 mL of acetone to the flask.

  • Heat the mixture to reflux and stir for 5 hours.

  • After 5 hours, cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the solid product and wash the filter cake with a small amount of cold acetone.

  • Transfer the crude solid to a new flask and add 200 mL of 3N dilute hydrochloric acid. Heat this mixture to reflux and stir for 1 hour.

  • Cool the solution to room temperature and carefully add 15% dilute ammonia dropwise to adjust the pH to ~8.

  • Filter the resulting precipitate and recrystallize the solid from ethanol to yield pure this compound.

    • Yield: 90%[3]

Protocol 2: One-Pot Ionic Liquid-Mediated Synthesis

This protocol is based on the efficient, solvent-free method developed by Zhang et al.[4]

Materials:

  • Acetophenone (2 mmol, 0.24 g)

  • 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2 mmol)

  • Sodium Carbonate (Na₂CO₃) (1.1 mmol, 0.117 g)

  • 2-Aminopyrimidine (2.4 mmol, 0.228 g)

  • Diethyl ether (Et₂O) for extraction

  • Petroleum ether and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • In a small flask with a magnetic stirrer, add acetophenone (2 mmol).

  • Very slowly, add [Bmim]Br₃ (2 mmol) dropwise (approx. 1 drop per 5 seconds) to the acetophenone with continuous stirring. Continue stirring for 5 minutes at room temperature (30°C).

  • To this mixture, add sodium carbonate (1.1 mmol) and 2-aminopyrimidine (2.4 mmol).

  • Stir the resulting mixture vigorously at room temperature for 40 minutes.

  • Upon reaction completion (monitored by TLC), extract the reaction mixture with diethyl ether.

  • Concentrate the ethereal layer using a rotary evaporator.

  • Purify the crude product by preparative thin-layer chromatography (TLC) on silica gel using a mixture of petroleum ether and EtOAc as the eluent to afford the pure product.

    • Yield: 82%[4]

    • 1H NMR (CDCl₃): δ = 6.77–6.79 (t, J = 6.7 Hz, 1 H), 7.16–7.19 (m, 1 H), 7.32–7.35 (t, 1 H), 7.43–7.46 (m, 2 H), 7.63–7.65 (d, J = 9.1 Hz, 1 H), 7.86 (s, 1 H), 7.95–7.97 (t, 2 H), 8.12 (d, J = 6.8 Hz, 1 H).[4]

Protocol 3: DBU-Catalyzed Synthesis in Aqueous Ethanol

This protocol is adapted from the green chemistry approach reported by Veer and Singh.[5]

Materials:

  • 2-Aminopyrimidine (2.0 mmol, 0.19 g)

  • 2-Bromoacetophenone (2.0 mmol, 0.40 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol, 0.61 g, 0.60 mL)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

  • Chloroform (CHCl₃) for extraction

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (2.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL).

  • To this solution, add 2-bromoacetophenone (2.0 mmol).

  • Add DBU (4.0 mmol) dropwise to the stirring reaction mixture.

  • Continue stirring at room temperature for 1.5 hours. Monitor the reaction progress by TLC (eluent: hexane:ethyl acetate, 1:1 v/v).

  • After completion, extract the product from the reaction mixture using a 1:1 mixture of water and chloroform (2 x 100 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product further by column chromatography or recrystallization.

    • Yield: 80-94%[5]

VI. Conclusion and Recommendations

This guide has presented a comparative analysis of several key synthetic routes to this compound.

  • The Classical Tschitschibabin-type Condensation remains a highly effective and high-yielding method, ideal for laboratories where 2-bromoacetophenone is readily available and appropriate safety measures for handling lachrymators are in place.[3]

  • For laboratories prioritizing green chemistry, speed, and efficiency, the One-Pot Ionic Liquid-Mediated Synthesis is an outstanding choice. It avoids hazardous solvents and starts from a simpler ketone, though it requires access to the specific ionic liquid.[4]

  • The DBU-Catalyzed Synthesis offers a compelling balance of high yield, mild room-temperature conditions, and the use of an environmentally friendly solvent system, making it an excellent modern alternative to the classical reflux method.[5]

  • Microwave-Assisted Synthesis represents the pinnacle of reaction acceleration, offering completion in seconds.[6] This is the preferred method for high-throughput synthesis or rapid library generation, provided the specialized equipment is available.

Ultimately, the optimal choice of synthetic route will depend on the specific constraints and priorities of the research team, including scale, cost, available equipment, and green chemistry objectives. The detailed protocols and comparative data herein provide a solid foundation for making an informed, evidence-based decision.

VII. References

  • Groebke, K., Blackburn, C., & Bienaymé, H. (1998). The Groebke-Blackburn-Bienaymé Reaction. Angewandte Chemie International Edition, 37(13-14), 1033-1035.

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Synthesis, 51(1), 1-27.

  • Shaabani, A., Soleimani, E., & Maleki, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1034-1077. [Link]

  • Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13368-13376. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 1-20. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-377. [Link]

  • Gulea, M., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(12), 5552-5558. [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2017). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. Asian Journal of Chemistry, 29(7), 1495-1498.

  • Chichibabin, A. E. (1914). The Chichibabin reaction. Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 46, 1216-1236.

  • Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link]

  • Al-Zoubi, R. M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(1), 1-20. [Link]

  • Bouattour, Y., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry, 3(4), 1234-1241. [Link]

  • Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 475(2229), 20190238. [Link]

  • Motevalli, K., Yaghoubi, Z., & Mirzazadeh, R. (2011). Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. E-Journal of Chemistry, 9(2), 1047-1052.

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • de la Torre, M. C., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(1), 1-10. [Link]

  • Ujwaldev, S. T., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ChemistrySelect, 4(1), 1-5.

  • Shah, A. M., & Rojivadiya, A. J. (2017). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Journal of ChemTech Research, 10(1), 1-6.

  • Heravi, M. M., et al. (2013). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 5(1), 263-266. [Link]

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A Senior Application Scientist's Guide to Validating the Binding Mode of 2-Phenylimidazo[1,2-a]pyrimidine to its Target Protein

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule to its target protein is paramount. This guide provides an in-depth comparison of state-of-the-art techniques to validate the binding mode of 2-phenylimidazo[1,2-a]pyrimidine, a privileged scaffold in medicinal chemistry, to its protein target. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

The Critical Importance of Binding Mode Validation

Identifying a "hit" compound that binds to a target protein is only the first step in the intricate dance of drug discovery. The true challenge lies in understanding how it binds. The binding mode—the specific orientation and conformation of the ligand within the protein's binding pocket—governs its affinity, selectivity, and ultimately, its therapeutic efficacy. An accurately determined binding mode empowers medicinal chemists to design more potent and specific analogs, transforming a promising hit into a viable drug candidate.

This guide will explore and compare a suite of biophysical and computational techniques, providing the rationale for selecting a specific method or, more powerfully, a combination of methods to achieve unambiguous validation of the this compound binding mode.

An Orthogonal Approach to Validation: The Synergy of Techniques

No single technique provides a complete picture of the protein-ligand interaction. A robust validation strategy employs an orthogonal approach, integrating data from multiple, independent methods. This guide will focus on a powerful combination of structural, biophysical, and computational techniques.

cluster_Structural Structural Elucidation cluster_Biophysical Biophysical Characterization cluster_Computational Computational Modeling X-ray_Crystallography X-ray Crystallography Binding_Mode_Validation Comprehensive Binding Mode Validation X-ray_Crystallography->Binding_Mode_Validation Atomic Resolution Structure NMR_Spectroscopy NMR Spectroscopy NMR_Spectroscopy->Binding_Mode_Validation Solution Structure & Dynamics ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Mode_Validation Thermodynamics SPR Surface Plasmon Resonance (SPR) SPR->Binding_Mode_Validation Kinetics Docking Molecular Docking MD_Simulations Molecular Dynamics Simulations Docking->MD_Simulations Initial Pose MD_Simulations->Binding_Mode_Validation Dynamic Stability

Figure 1: A workflow demonstrating the integration of orthogonal techniques for comprehensive binding mode validation.

I. Structural Elucidation: Visualizing the Interaction

The most direct way to determine a binding mode is to "see" it. Structural biology techniques provide high-resolution snapshots of the protein-ligand complex.

A. X-ray Crystallography: The Gold Standard

X-ray crystallography provides an atomic-resolution three-dimensional structure of a protein-ligand complex, revealing the precise interactions between the this compound and the amino acid residues in the binding pocket.[1][2][3] This technique is often considered the "gold standard" for binding mode determination.[4]

Why it's authoritative: A well-resolved crystal structure offers unambiguous evidence of the ligand's orientation, conformation, and key interactions, such as hydrogen bonds and hydrophobic contacts.

Experimental Workflow:

A Protein Expression & Purification B Crystallization of Apo-protein or Complex A->B C Ligand Soaking or Co-crystallization B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Binding Mode Analysis E->F

Figure 2: A simplified workflow for determining a protein-ligand complex structure using X-ray crystallography.

Step-by-Step Protocol for Ligand Soaking:

  • Obtain high-quality crystals of the apo-protein. This is often the most challenging step.

  • Prepare a soaking solution. Dissolve the this compound derivative in a cryo-protectant solution that is compatible with the crystal. The final concentration of the ligand should be in molar excess to the protein concentration in the crystal.

  • Soak the crystal. Transfer the apo-protein crystal into the soaking solution for a defined period (minutes to hours).

  • Flash-cool the crystal. Rapidly freeze the crystal in liquid nitrogen to prevent ice crystal formation.

  • Collect diffraction data. Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam.

  • Process the data and solve the structure. Use specialized software to process the diffraction pattern and generate an electron density map, into which the protein and ligand structures are built and refined.

Data Presentation:

ParameterDescriptionTypical Value
Resolution (Å) The level of detail in the electron density map.1.5 - 3.0 Å
R-work / R-free Statistical measures of the agreement between the model and the experimental data.< 0.25
B-factors (Ų) Indicates the flexibility or disorder of atoms.Lower values indicate more ordered regions.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution

NMR spectroscopy provides information about the structure and dynamics of the protein-ligand complex in solution, which is a more physiologically relevant environment than a crystal lattice.[1][5][6] It is particularly powerful for studying weaker interactions and dynamic processes.[7][8]

Why it's a valuable alternative: NMR can identify the binding interface, determine the ligand's bound conformation, and provide insights into the dynamic changes that occur upon binding, complementing the static picture from crystallography.[5][9]

Key NMR Experiments:

  • Chemical Shift Perturbation (CSP) or HSQC Titration: By monitoring changes in the protein's NMR signals upon addition of the ligand, one can map the binding site on the protein surface.

  • Saturation Transfer Difference (STD) NMR: This experiment identifies which parts of the ligand are in close proximity to the protein, revealing the binding epitope of the small molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide distance restraints between protons on the ligand and the protein, which are then used to calculate a high-resolution structure of the complex.[9]

Experimental Workflow:

A Isotope Labeling of Protein (e.g., ¹⁵N, ¹³C) B Acquire NMR Spectra of Apo-protein A->B C Titrate with 2-Phenylimidazo [1,2-a]pyrimidine B->C D Acquire NMR Spectra at each Titration Point C->D E Analyze Spectral Changes (CSP, STD, NOE) D->E F Structure Calculation & Binding Mode Determination E->F

Figure 3: A general workflow for validating a binding mode using NMR spectroscopy.

Data Presentation:

TechniqueInformation GainedKey Parameters
CSP Identifies binding site residues.Chemical shift changes (Δδ).
STD NMR Determines the ligand's binding epitope.STD amplification factors.
NOESY Provides inter-proton distance restraints.NOE cross-peak intensities.

II. Biophysical Characterization: Quantifying the Interaction

While structural techniques provide a visual representation, biophysical methods quantify the thermodynamics and kinetics of the binding event, offering another layer of validation.

A. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[1][10][11] This provides a complete thermodynamic profile of the interaction in a single experiment.[10][11][12]

Why it's crucial for validation: A specific binding mode will have a characteristic thermodynamic signature (ΔH and TΔS). Comparing the ITC data for a series of this compound analogs can reveal whether they share a common binding mode.

Experimental Protocol:

  • Prepare the protein and ligand solutions. The protein is placed in the sample cell, and the ligand is loaded into the titration syringe. Both must be in the same buffer to minimize heats of dilution.

  • Perform the titration. The ligand is injected into the protein solution in small, precise aliquots.

  • Measure the heat change. The instrument measures the minute temperature changes that occur with each injection.

  • Analyze the data. The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.

Data Presentation:

ParameterDescription
KD (Dissociation Constant) A measure of binding affinity.
ΔH (Enthalpy Change) The heat released or absorbed upon binding.
ΔS (Entropy Change) The change in disorder of the system upon binding.
n (Stoichiometry) The molar ratio of ligand to protein in the complex.
B. Surface Plasmon Resonance (SPR): The Kinetic Profile

SPR is a label-free optical technique that measures the real-time binding of a ligand to an immobilized protein.[1][13] It provides valuable information on the kinetics of the interaction.[14][15][16]

Why it adds another dimension: The rates at which a ligand associates (kon) and dissociates (koff) from its target are directly related to its binding mode. A stable binding mode with extensive interactions will typically have a slower koff.

Experimental Workflow:

A Immobilize Protein on Sensor Chip B Flow Buffer over Surface (Establish Baseline) A->B C Inject 2-Phenylimidazo [1,2-a]pyrimidine (Association) B->C D Flow Buffer over Surface (Dissociation) C->D E Regenerate Sensor Surface D->E F Fit Sensorgram to Kinetic Model E->F

Figure 4: A typical experimental cycle for Surface Plasmon Resonance (SPR).

Data Presentation:

ParameterDescription
kon (Association Rate Constant) The rate at which the complex is formed.
koff (Dissociation Rate Constant) The rate at which the complex breaks down.
KD (Dissociation Constant) The ratio of koff/kon, a measure of affinity.

III. Computational Modeling: In Silico Validation

Computational methods provide a powerful means to rationalize experimental findings and to predict the binding modes of new analogs.

A. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[1] For the this compound scaffold, several studies have utilized molecular docking to predict binding interactions.[17][18][19]

Why it's a useful starting point: Docking can rapidly generate plausible binding poses, which can then be validated by more rigorous experimental and computational methods.

B. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for an assessment of the stability of the predicted binding mode.[20][21]

Why it's a powerful validation tool: If a docked pose is unstable in an MD simulation, it is unlikely to represent the true binding mode. Conversely, a stable pose that maintains key interactions throughout the simulation provides strong support for its validity. Thermal Titration Molecular Dynamics (TTMD) can be used to qualitatively estimate the stability of the protein-ligand complex.[22]

Data Presentation:

ParameterDescription
RMSD (Root Mean Square Deviation) Measures the deviation of the ligand's position from its initial pose over time.
Interaction Fingerprints Tracks the key protein-ligand interactions (e.g., hydrogen bonds) throughout the simulation.

Comparison of Techniques

TechniqueStrengthsLimitations
X-ray Crystallography Atomic resolution, unambiguous binding mode.[2]Requires well-diffracting crystals, potential for crystal packing artifacts.[23]
NMR Spectroscopy Solution-phase, provides dynamic information.[5][6]Requires larger amounts of soluble, stable protein; limited to smaller proteins.
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile.[10][11]Requires relatively large amounts of material, sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) Real-time kinetics, high throughput.[13]Requires protein immobilization, which can affect activity.
Molecular Dynamics (MD) Simulations Provides dynamic insights into binding stability.[21]Computationally expensive, accuracy depends on the force field used.

Conclusion: A Weight of Evidence Approach

Validating the binding mode of a this compound derivative is a critical step in the drug discovery process. A single experiment, while informative, is rarely definitive. The most robust approach is to build a "weight of evidence" by combining high-resolution structural data from X-ray crystallography or NMR with quantitative biophysical data from ITC and SPR, and further corroborating these findings with computational studies like MD simulations. This integrated strategy provides the highest level of confidence in the determined binding mode, paving the way for rational, structure-guided drug design.

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The 2-Phenylimidazo[1,2-a]pyrimidine Scaffold: A Comparative In Silico Analysis of a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylimidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, fused-ring structure provides a versatile template for the design of potent and selective modulators of various biological targets. This guide offers a comparative analysis of molecular docking studies performed on a series of this compound analogues and related derivatives, providing researchers with insights into their therapeutic potential across different disease areas, including infectious diseases and oncology. We will delve into the structural basis of their interactions, correlate computational predictions with experimental data, and outline the methodologies that underpin these findings.

The Rationale for In Silico Investigation

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, it is instrumental in understanding how a small molecule (ligand), such as a this compound analogue, might interact with a biological macromolecule, typically a protein or enzyme (receptor). By predicting binding modes and estimating binding affinities, docking studies enable the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[2] The central hypothesis is that a lower (more negative) binding energy correlates with a higher binding affinity and, consequently, greater biological activity.

Comparative Docking Analysis Across Therapeutic Targets

The versatility of the imidazo[1,2-a]pyrimidine scaffold is evident from its exploration against a wide array of biological targets. Below, we compare the docking performance of various analogues, highlighting key structure-activity relationships (SAR).

Antifungal Activity: Targeting Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is the primary target for azole antifungal drugs. Several studies have explored imidazo[1,2-a]pyrimidine derivatives as potential CYP51 inhibitors.

A comparative study on 3-acyl imidazo[1,2-a]pyrimidine derivatives revealed promising binding affinities for CYP51 from various Candida species. The docking scores, which represent the binding energy in kcal/mol, were consistently better than those of the standard antifungal drug fluconazole.[3]

Compound IDR-group (on 3-acyl phenyl ring)Target OrganismBinding Energy (kcal/mol)[3]
4a HC. kefyr-8.65
4d 4-ClC. dubliniensis-9.21
4f 4-FC. albicans-9.43
4i 2,4-diClC. glabrata-8.99
4j 4-CH₃C. kefyr-8.76
Fluconazole-Candida spp.-3.16 to -5.68
Ketoconazole-Candida spp.-4.93 to -6.16

Table 1: Comparative docking scores of 3-acyl imidazo[1,2-a]pyrimidine analogues against fungal CYP51 enzymes.

Causality Behind Experimental Choices: The selection of CYP51 as a target is a well-established strategy in antifungal drug development. The inclusion of standard drugs like fluconazole and ketoconazole provides a crucial benchmark for evaluating the potential of the novel compounds. The variation of substituents on the phenyl ring allows for the exploration of how electronic and steric factors influence binding affinity. The docking results suggest that electron-withdrawing groups, such as halogens (Cl, F), in the para position of the phenyl ring enhance the binding affinity, as seen with compounds 4d and 4f , which showed the best binding energies.[3]

Anticancer Activity: Targeting Tubulin and Kinases

The unregulated proliferation of cells is a hallmark of cancer, making enzymes and proteins involved in cell cycle regulation and division attractive therapeutic targets.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. A series of 2-aryl-imidazo-pyridine/pyrazine derivatives, structurally related to the topic scaffold, were investigated as inhibitors of tubulin polymerization. Several of these compounds displayed potent antiproliferative activity against HeLa cells and were found to inhibit tubulin polymerization at levels comparable to the known inhibitor colchicine.[4] Molecular docking studies confirmed that these compounds bind to the colchicine binding site on β-tubulin.[5][6]

Compound IDCell LineAntiproliferative IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)[6]
6d A549 (Lung)2.8 ± 0.023.45 ± 0.51
Colchicine--1.8 ± 0.1

Table 2: Correlation of antiproliferative activity with tubulin polymerization inhibition for an imidazo[1,2-a]pyridine-oxadiazole hybrid.

Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is frequently implicated in cancer. While direct comparative docking data for 2-phenylimidazo[1,2-a]pyrimidines against a series of kinases is sparse in the reviewed literature, related pyrimidine derivatives have been successfully docked against cyclin-dependent kinase-2 (CDK2), an important cell cycle regulator.

A study on pyrimidine derivatives demonstrated a good correlation between their predicted binding energies for CDK2 and their experimentally determined antioxidant activities (a proxy for potential anticancer effects in this context).[7]

Compound IDR-group (on phenyl ring)Binding Energy (kcal/mol) vs. CDK2[7]Antioxidant IC₅₀ (µg/ml)[7]
4a 4-H-7.7>200
4b 4-OH-7.4117.8
4c 4-OCH₃-7.9>200
4g 4-F-98.5
4h 4-Cl-7.5>200

Table 3: Binding energies of pyrimidine analogues against CDK2 and their corresponding antioxidant activity.

The data indicates that substitutions on the phenyl ring significantly influence binding affinity, with the methoxy-substituted compound 4c showing the most favorable binding energy.[7]

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its antibacterial properties. In a study of various derivatives, compounds with halogen substituents on the phenyl ring showed enhanced activity, particularly against Gram-positive bacteria.[8] Docking simulations were performed against several microbial targets, including S. aureus gyrase B, to elucidate the binding modes of the most active compounds.

Experimental Protocols and Methodologies

A robust and well-validated docking protocol is essential for generating reliable in silico data. The following represents a generalized, self-validating workflow for comparative docking studies.

Receptor and Ligand Preparation
  • Receptor Acquisition: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Receptor Preparation: This is a critical step to ensure the protein structure is suitable for docking. Standard procedures include:

    • Removing water molecules and co-ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing side chains or loops.

    • Minimizing the energy of the structure to relieve steric clashes. This is often done using a force field like OPLS (Optimized Potentials for Liquid Simulations).

  • Ligand Preparation: The 2D structures of the this compound analogues are sketched and converted to 3D structures.

    • Ligands are energy-minimized, typically using the same force field as the receptor.

    • Possible ionization states at physiological pH (e.g., 7.4) are generated.

Molecular Docking and Scoring
  • Binding Site Definition: The active site of the receptor is defined. This is often based on the location of a co-crystallized ligand in the PDB structure or identified using pocket-finding algorithms.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site. Software such as AutoDock, Glide, or GOLD is commonly used. The process generates multiple possible binding poses for each ligand.

  • Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest score is typically considered the most likely binding mode.

  • Protocol Validation (Self-Validation): Before docking the series of analogues, the protocol's reliability must be established. This is achieved by "re-docking" the native ligand back into the receptor's binding site. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimentally determined pose.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain Receptor (e.g., from PDB) PrepReceptor 3. Prepare Receptor (Add H, remove water, minimize) PDB->PrepReceptor Ligands 2. Prepare Ligand Library (2-Phenylimidazo[1,2-a]pyrimidines) PrepLigands 4. Prepare Ligands (Generate 3D, minimize) Ligands->PrepLigands DefineSite 5. Define Binding Site PrepReceptor->DefineSite DockLibrary 8. Dock Analogue Library PrepLigands->DockLibrary Redock 6. Protocol Validation (Re-dock native ligand) DefineSite->Redock RMSD 7. RMSD < 2.0 Å? Redock->RMSD RMSD->DefineSite Fail RMSD->DockLibrary Success Score 9. Score & Rank Poses (Binding Energy) DockLibrary->Score Analyze 10. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze SAR 11. Correlate with Activity (SAR, IC50) Analyze->SAR G cluster_ligand This compound Analogue cluster_interactions Molecular Interactions cluster_receptor Receptor Active Site Ligand Imidazo[1,2-a]pyrimidine Core Phenyl Ring R-group Substituents Interactions Binding Affinity Ligand->Interactions Receptor Hydrophobic Pocket H-bond Donors/Acceptors Aromatic Residues Ligand:p->Receptor:ar π-π Stacking Ligand:h->Receptor:hb Hydrogen Bonding Ligand:r->Receptor:hp Hydrophobic Interactions Receptor->Interactions

Caption: Key molecular interactions driving ligand-receptor binding.

In Silico ADMET Prediction

While high binding affinity is necessary, it is not sufficient for a compound to become a successful drug. The molecule must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [5]Computational tools are widely used to predict these properties early in the discovery process. For the imidazo[1,2-a]pyrimidine derivatives, in silico ADMET predictions have shown that many analogues possess promising drug-like characteristics, complying with established guidelines like Lipinski's Rule of Five and exhibiting good pharmacokinetic profiles.

Conclusion and Future Directions

The comparative analysis of docking studies on this compound analogues underscores the remarkable versatility of this scaffold. The consistent correlation between favorable docking scores and experimental biological activity across diverse targets—from fungal enzymes to human kinases and tubulin—validates the use of in silico methods for guiding the design of novel therapeutics based on this core structure.

Future work should focus on generating more comprehensive comparative data, particularly testing a single, well-defined library of analogues against a panel of related targets (e.g., a kinase panel). This would provide invaluable data on selectivity, a critical attribute for minimizing off-target effects. Furthermore, integrating molecular dynamics simulations can offer a more dynamic picture of the ligand-receptor interactions, complementing the static view provided by docking. As computational power increases and algorithms improve, the predictive power of these in silico techniques will continue to enhance the efficiency and success rate of drug discovery campaigns centered on privileged scaffolds like this compound.

References

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  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2024). MDPI. [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phenylimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Phenylimidazo[1,2-a]pyrimidine. Our focus is to deliver field-proven insights and procedural guidance to ensure the safe handling of this compound, thereby fostering a culture of safety and trust in the laboratory.

Hazard Analysis of this compound

A thorough understanding of the potential hazards is the foundation of a robust safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (PubChem CID: 204149) is classified with the following hazards:

  • H302: Harmful if swallowed: This indicates acute oral toxicity.[1]

  • H315: Causes skin irritation: Direct contact with the skin can lead to irritation.[1]

  • H319: Causes serious eye irritation: The compound can cause significant irritation if it comes into contact with the eyes.[1]

  • H335: May cause respiratory irritation: Inhalation of the dust or powder form of this chemical can irritate the respiratory tract.[1]

Given these hazards, a multi-faceted approach to personal protection is necessary, focusing on preventing ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to the serious eye irritation hazard, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are required whenever handling this compound in either solid or solution form.[2][3] Standard safety glasses do not provide a complete seal around the eyes and are therefore insufficient.[2] Goggles must be tight-fitting to protect against splashes, dust, and mists.[2]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes.[4]

Skin Protection

To prevent skin irritation, comprehensive skin protection is essential.

  • Laboratory Coat: A clean, buttoned lab coat must be worn at all times to protect skin and personal clothing from contamination.[5][6]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use.[5] Contaminated gloves should be removed promptly and disposed of as hazardous waste, followed by thorough hand washing.[5] For prolonged handling or in situations with a high risk of exposure, consulting the glove manufacturer's compatibility chart is recommended.

Respiratory Protection

Given the potential for respiratory irritation, particularly when handling the powdered form, respiratory protection is a key consideration.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of solid this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[8]

  • Respirators: If engineering controls are not sufficient to control exposure, or during a large spill, a NIOSH-approved respirator may be necessary.[6] The specific type of respirator should be determined by a formal risk assessment.[9]

Summary of PPE for Laboratory Tasks

TaskRequired Personal Protective Equipment
Weighing and Transferring Solid Compound Chemical splash goggles, face shield, lab coat, nitrile gloves. All operations must be performed in a chemical fume hood.
Preparation of Solutions Chemical splash goggles, lab coat, nitrile gloves.
Running Reactions and Monitoring Chemical splash goggles, lab coat, nitrile gloves.
Handling Reaction Work-up and Purification Chemical splash goggles, face shield (if splash risk is high), lab coat, nitrile gloves.
Handling Waste Chemical splash goggles, lab coat, nitrile gloves.

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial for ensuring laboratory safety.

Step 1: Pre-Experiment Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment and reagents.

  • Don all required PPE as outlined in the table above.

Step 2: Handling the Compound

  • When weighing the solid, use a spatula and handle it gently to minimize dust generation.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers with this compound tightly sealed when not in use.[10]

Step 3: Post-Experiment Procedures

  • Decontaminate all surfaces and equipment after use.

  • Properly label and store all waste as described in the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.[5]

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal assess_hazards Assess Hazards of This compound select_ppe Select Appropriate PPE assess_hazards->select_ppe Identifies Risks don_ppe Don PPE select_ppe->don_ppe Based on Task use_fume_hood Use Chemical Fume Hood don_ppe->use_fume_hood handle_compound Handle Compound use_fume_hood->handle_compound doff_ppe Doff PPE handle_compound->doff_ppe segregate_waste Segregate Waste doff_ppe->segregate_waste dispose Dispose of Waste Properly segregate_waste->dispose

Caption: Workflow for PPE Selection and Safe Handling.

Operational and Disposal Plan

A comprehensive plan for the entire lifecycle of the chemical in the laboratory is essential.

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Cleanup

In the event of a spill, evacuate the area and alert laboratory personnel. For a small spill, and only if properly trained and equipped, use an appropriate absorbent material to contain the spill. Place the absorbed material into a sealed container for hazardous waste disposal. Ensure adequate ventilation during cleanup.

Waste Disposal

All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated gloves and wipes, in a clearly labeled, sealed container.[11] Solid and liquid waste should be kept separate.[11][12]

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container.[12]

  • Disposal Route: All hazardous waste must be disposed of through a licensed environmental waste management company.[13] Do not dispose of this chemical down the drain or in regular trash.[8]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204149, this compound. Retrieved from [Link]

  • EHSLeaders. (2025, October 20). Personal Protective Equipment: Eyes, Face, Hands, Head. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Excedr. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • PICNet. (2024, January 8). Skin protection for PPE use. Retrieved from [Link]

  • North Carolina State University. (n.d.). Personal Protective Equipment Eye and Face Protection (Appendix A). Retrieved from [Link]

  • Health and Safety Executive. (2024, December 16). Using personal protective equipment (PPE) to control risks at work. Retrieved from [Link]

  • Impactio. (2022, June 16). Understanding the Importance of OSHA Compliance for Lab Safety Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 4). Eye Safety for Workers | Personal Protective Equipment. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90419, Alkanes, C10-14. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9639, Perfluorohexane. Retrieved from [Link]

  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84098, Isoxaflutole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288149, Seocalcitol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83841, 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. Retrieved from [Link]

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Retrosynthesis Analysis

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.